Jacareubin
Description
This compound has been reported in Garcinia paucinervis, Calophyllum calaba, and other organisms with data available.
antibacterial and gastroprotective from the heartwood of Calophyllum brasiliense; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-18(2)6-5-8-11(24-18)7-12-13(14(8)20)15(21)9-3-4-10(19)16(22)17(9)23-12/h3-7,19-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLUVPCGXYTYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191521 | |
| Record name | Jacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-29-8 | |
| Record name | Jacareubin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jacareubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Jacareubin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacareubin is a naturally occurring xanthone that has garnered significant interest in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, with its most significant concentrations located in the heartwood of species belonging to the Calophyllum genus.
Primary Botanical Source: Calophyllum brasiliense
The primary and most well-documented natural source of this compound is the heartwood of the tropical tree Calophyllum brasiliense, a member of the Calophyllaceae family.[1][2] This tree is native to the Americas and is a rich source of various bioactive compounds, including other xanthones and coumarins. This compound is one of the most abundant xanthones found in the heartwood of this species.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Calophyllum brasiliense | Calophyllaceae | Heartwood | [1][2] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies for the extraction and purification of xanthones from Calophyllum species.
Extraction of Crude this compound
The initial step in isolating this compound is the extraction from the dried and powdered plant material. Acetone has been shown to be a highly effective solvent for this purpose.
Experimental Protocol: Acetone Extraction of Calophyllum brasiliense Heartwood
-
Preparation of Plant Material: Air-dry the heartwood of Calophyllum brasiliense and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered heartwood in acetone at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Stir the mixture periodically for 48-72 hours to ensure thorough extraction.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.
-
Table 2: Yield of Crude Extract from Calophyllum brasiliense Heartwood
| Solvent | Extraction Method | Yield (%) | Reference(s) |
| Acetone | Maceration | 4.81 | |
| Methanol | Maceration | Not specified | |
| Hexane | Maceration | 0.04 | |
| Water | Maceration | Not specified |
Note: The yield is expressed as a percentage of the dry weight of the heartwood.
Purification of this compound by Column Chromatography
The crude extract is a complex mixture of compounds, from which this compound can be isolated and purified using silica gel column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Adsorb the crude acetone extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (85:15)
-
n-hexane:ethyl acetate (80:20)
-
Continue to increase the ethyl acetate concentration as needed based on TLC monitoring.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Final Purification:
-
Recrystallize the combined fractions containing this compound from a suitable solvent system (e.g., methanol-chloroform) to obtain pure, crystalline this compound.
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant and anti-inflammatory effects. These activities are attributed to its ability to modulate specific cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of the TLR4/NF-κB Pathway
This compound has been shown to possess anti-inflammatory properties. Evidence suggests that it may exert these effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inhibition of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Antioxidant Activity: Activation of the Nrf2 Pathway
The antioxidant properties of this compound are likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Conclusion
This compound, a prominent xanthone from Calophyllum brasiliense, presents a compelling profile for further investigation in drug discovery and development. Its established anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, respectively, highlight its therapeutic potential. The detailed protocols for its isolation and purification provided in this guide offer a solid foundation for researchers to obtain this compound for further studies. Future research should focus on elucidating the precise molecular targets of this compound and conducting preclinical and clinical studies to validate its efficacy and safety for various therapeutic applications.
References
- 1. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 2. Cytogenetic effects of this compound from Calophyllum brasiliense on human peripheral blood mononucleated cells in vitro and on mouse polychromatic erythrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Jacareubin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacareubin is a naturally occurring pyranoxanthone, a class of organic compounds characterized by a specific tricyclic ring structure.[1] It is primarily isolated from tropical plants of the Calophyllum genus, with the heartwood of Calophyllum brasiliense being a particularly rich source.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiallergic, and potential anticancer properties.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its known biological mechanisms, and detailed experimental protocols for its study.
Chemical Identity and Physicochemical Properties
This compound is structurally defined by its xanthone core fused with a dimethylpyran ring.[1] Its chemical identifiers and key physicochemical properties are summarized below, providing a foundational dataset for researchers.
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | [5] |
| CAS Number | 3811-29-8 | [1][5] |
| Molecular Formula | C₁₈H₁₄O₆ | [5] |
| Molecular Weight | 326.3 g/mol | [5] |
| InChIKey | UCLUVPCGXYTYEK-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C | [5][6] |
Physicochemical Data
The following table outlines the key physicochemical properties of this compound. These parameters are critical for understanding its behavior in biological systems and for the design of drug delivery and formulation strategies.
| Property | Value | Reference |
| Melting Point | 217.12 °C | [6] |
| Boiling Point (Predicted) | 509.68 °C | [6] |
| Elemental Analysis | C: 66.26%, H: 4.32%, O: 29.42% | [7] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory effects. These activities are underpinned by its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.
Quantitative Biological Data
The efficacy of this compound in biological systems has been quantified in various assays. The following table summarizes key inhibitory concentrations.
| Activity | Assay | Value | Reference | | --- | --- | --- | | Anti-degranulation | IgE/Ag-induced degranulation in Bone Marrow-Derived Mast Cells (BMMCs) | IC₅₀ = 46 nM |[4][8] |
Anti-inflammatory and Antiallergic Mechanisms
This compound has demonstrated significant anti-inflammatory and antiallergic properties by targeting mast cell activation, a critical component of the immune response in allergic reactions.[4][8]
-
Inhibition of Mast Cell Degranulation : this compound effectively inhibits the release of pro-inflammatory mediators from mast cells. It blocks the degranulation process induced by the crosslinking of the high-affinity IgE receptor (FcεRI) with an IC₅₀ of 46 nM.[4][8]
-
Calcium Influx Inhibition : The mechanism involves the blockage of extracellular calcium influx, which is a crucial step for mast cell degranulation. This compound inhibits calcium entry triggered by both IgE/antigen complexes and thapsigargin, an inhibitor of the SERCA ATPase.[4][8]
-
ROS Scavenging : The inhibition of calcium entry is directly correlated with a reduction in the accumulation of reactive oxygen species (ROS).[4][8] this compound's antioxidant capacity is notably higher than that of α-tocopherol and caffeic acid.[4]
Recent studies have also highlighted this compound's potential in mitigating the inflammatory response induced by viral components. It has been shown to inhibit the TLR4-induced lung inflammatory response caused by the RBD domain of the SARS-CoV-2 Spike protein.[9] This is achieved by blocking the over-release of pro-inflammatory cytokines such as TNF-α and IL-6 in the lungs.[9]
The diagram below illustrates the proposed mechanism of this compound in inhibiting mast cell degranulation.
TLR4 Signaling Pathway Inhibition
This compound has been identified as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, which is critical in the innate immune response to pathogens.[9] The SARS-CoV-2 spike protein (S-RBD) can act as a pathogen-associated molecular pattern (PAMP) that activates TLR4, leading to a cascade of inflammatory responses.[9] this compound intervenes in this pathway, reducing the production of key inflammatory cytokines.
The following diagram outlines the TLR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological evaluation of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol is adapted from standard methods for determining the free radical scavenging activity of a compound.[10][11]
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its purple color to fade. The change in absorbance is measured spectrophotometrically.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.08 mg/mL solution of DPPH in methanol. Keep this solution in the dark.
-
Sample preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay: a. In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. b. For the control, mix 100 µL of DPPH solution with 100 µL of methanol. c. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 514 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
The workflow for the DPPH assay is visualized below.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.[12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in the complete medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value can be calculated from the dose-response curve.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and significant biological properties. Its potent antioxidant and anti-inflammatory activities, mediated through the inhibition of key signaling pathways such as mast cell degranulation and TLR4 signaling, make it a strong candidate for further investigation in drug development. The provided data and experimental protocols offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this pyranoxanthone.
References
- 1. This compound | 3811-29-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H14O6 | CID 5281644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3811-29-8 | DAA81129 | Biosynth [biosynth.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits TLR4-induced lung inflammatory response caused by the RBD domain of SARS-CoV-2 Spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Jacareubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacareubin, a naturally occurring xanthone found in the heartwood of the Calophyllum species, has garnered significant scientific interest due to its diverse pharmacological activities. In vitro studies have revealed its potential as an anti-inflammatory, anti-allergic, and anticancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these activities, with a focus on its direct cellular targets and modulation of key signaling pathways. The information presented herein is intended to support further research and development of this compound and its derivatives as potential therapeutic agents.
Anti-inflammatory and Anti-allergic Mechanism of Action
The anti-inflammatory and anti-allergic properties of this compound are primarily attributed to its ability to modulate mast cell activation. Mast cells are critical players in allergic reactions, and their degranulation releases a cascade of inflammatory mediators. This compound effectively blunts this response through the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway.
A key event in mast cell activation is the influx of extracellular calcium, which is a prerequisite for degranulation. This compound has been shown to block this IgE/Antigen-induced calcium influx.[1] This inhibition of calcium entry is correlated with a reduction in the production of reactive oxygen species (ROS).[1] Furthermore, this compound has demonstrated inhibitory effects on xanthine oxidase, an enzyme involved in ROS generation.[1] The culmination of these effects is the suppression of mast cell degranulation, as evidenced by a potent inhibition of β-hexosaminidase release.[2]
Signaling Pathway: FcεRI-Mediated Mast Cell Degranulation
The following diagram illustrates the key steps in the FcεRI signaling pathway and the inhibitory action of this compound.
Caption: FcεRI signaling pathway in mast cells and points of inhibition by this compound.
Anticancer Mechanism of Action
This compound exhibits a multi-faceted anticancer activity, primarily through the induction of cell cycle arrest and DNA damage in proliferating cancer cells. This selectivity for actively dividing cells makes it a compound of interest for cancer therapy.
Cell Cycle Arrest
Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound is more cytotoxic to phytohemagglutinin (PHA)-stimulated (proliferating) cells than to resting cells in the G0 phase.[3] This is accompanied by a cytostatic effect, where this compound inhibits the proliferation of stimulated PBMCs.[3] Mechanistically, this compound induces an arrest in the G0/G1 phase of the cell cycle.[3] While the precise molecular targets within the cell cycle machinery have not been fully elucidated for this compound itself, related xanthones are known to modulate the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners that govern the G1/S transition.
DNA Damage
In addition to its cytostatic effects, this compound has been shown to induce genotoxicity, specifically in proliferating cells.[3] The single-cell gel electrophoresis (comet) assay revealed that this compound causes DNA strand breaks in stimulated PBMCs, while having minimal effect on resting cells.[3] This induction of DNA damage likely contributes to the observed cytotoxicity and cell cycle arrest. The exact mechanism of DNA damage, whether through direct interaction with DNA, inhibition of DNA repair enzymes, or generation of intracellular ROS, warrants further investigation.
Signaling Pathway: G0/G1 Cell Cycle Arrest and DNA Damage
The following diagram outlines the proposed mechanism of this compound-induced cell cycle arrest and DNA damage.
Caption: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest and DNA damage.
Aromatase Inhibition
In the context of breast cancer, this compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis.[2] Molecular docking studies have suggested strong interactions between this compound and the binding pocket of aromatase.[2] By inhibiting aromatase, this compound can reduce estrogen levels, thereby suppressing the growth of estrogen-receptor-positive breast cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro effects of this compound.
Table 1: Cytotoxicity and Anti-proliferative Activity of this compound
| Cell Type | Assay | Endpoint | Value | Reference |
| PHA-stimulated PBMCs | MTT | IC50 (72h) | 85.9 µM | [3] |
| G0 phase PBMCs | Trypan Blue | IC50 | 315.6 µM | [3] |
| PHA-stimulated PBMCs | CFSE dilution | Proliferation Inhibition | Starting from 2.5 µM | [3] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Assay | Endpoint | Value | Reference |
| Aromatase | Molecular Docking | Binding Energy | -9.4 kcal/mol | [2] |
| Aromatase | MTT (on breast cancer cells) | IC50 | 6.28 ± 0.47 µM | [2] |
| FcεRI-mediated degranulation | β-hexosaminidase release | IC50 | 46 nM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-1000 µM in DMSO) for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Taxol).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CFSE Cell Proliferation Assay
Objective: To assess the cytostatic effect of this compound on cell proliferation.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation by flow cytometry.
Protocol:
-
Cell Labeling: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 5 µM. Incubate for 15 minutes at 37°C.
-
Quenching: Stop the labeling by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with culture medium.
-
Cell Culture and Treatment: Culture the labeled cells and treat with different concentrations of this compound (e.g., starting from 2.5 µM).
-
Flow Cytometry Analysis: After the desired incubation period, harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
Data Analysis: Quantify the percentage of cells that have undergone division in the treated versus control groups.
Single-Cell Gel Electrophoresis (Comet Assay)
Objective: To detect DNA strand breaks induced by this compound.
Principle: This assay involves embedding single cells in agarose on a microscope slide, lysing the cells, and then subjecting the liberated DNA to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Measurement of Intracellular Calcium
Objective: To measure changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.
Principle: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure intracellular calcium levels. These dyes are cell-permeant and are cleaved by intracellular esterases to become fluorescent and calcium-sensitive. The change in fluorescence intensity upon binding to calcium is measured using a fluorometer or a flow cytometer.
Protocol:
-
Cell Loading: Incubate the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove the extracellular dye.
-
Pre-treatment: Pre-incubate the cells with this compound at the desired concentration.
-
Stimulation: Add the stimulus (e.g., IgE/Antigen complex) to trigger calcium influx.
-
Fluorescence Measurement: Immediately measure the changes in fluorescence over time using a suitable instrument. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is used to determine the calcium concentration.
-
Data Analysis: Plot the change in fluorescence or calcium concentration over time to observe the effect of this compound on calcium mobilization.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory, anti-allergic, and anticancer properties. Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways in mast cells, induction of cell cycle arrest, and promotion of DNA damage in proliferating cancer cells, as well as the inhibition of critical enzymes like aromatase. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent. Future research should focus on elucidating the precise molecular targets of this compound within the identified signaling pathways to facilitate the development of more potent and selective derivatives.
References
- 1. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Jacareubin: A Technical Guide to its Discovery, Properties, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jacareubin, a naturally occurring pyranoxanthone, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from the heartwood of trees of the Calophyllum genus, this compound has demonstrated promising anti-inflammatory, anti-allergic, and cytostatic properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed insights into its mechanisms of action. The document includes a compilation of quantitative biological data, detailed experimental protocols for its isolation and key biological assays, and visual representations of its known signaling pathways to facilitate further research and drug development efforts.
Discovery and History
This compound is a xanthone first identified as a constituent of the heartwood of Calophyllum brasiliense, a tree native to the tropical regions of the Americas.[1][2] Its discovery was part of broader phytochemical investigations into the Calophyllum genus, which is known to be a rich source of bioactive secondary metabolites, including other xanthones, coumarins, and triterpenes. The initial isolation and structural elucidation of this compound were accomplished through classical phytochemical techniques, including solvent extraction and chromatographic separation, with its structure confirmed by spectroscopic methods.
Subsequent research led to the development of an unambiguous synthesis of this compound, providing a means to produce the compound for further pharmacological studies and confirming its chemical structure. This synthesis involves a plausible biogenetic route, highlighting the compound's natural origins while enabling its laboratory-scale production.
Physicochemical Properties and Structure Elucidation
This compound is a pyranoxanthone with the chemical formula C₁₈H₁₄O₆ and a molecular weight of 326.3 g/mol . Its structure is characterized by a tetracyclic system comprising a xanthone core fused with a dihydropyran ring.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | Assignments for aromatic, olefinic, and methyl protons, confirming the xanthone and pyran ring protons. |
| ¹³C NMR | Resonances for carbonyl, aromatic, olefinic, and aliphatic carbons, consistent with the pyranoxanthone skeleton. |
| Infrared (IR) | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-inflammatory, anti-allergic, and cytostatic effects being the most extensively studied.
Anti-inflammatory and Anti-allergic Activities
This compound has been shown to be a potent inhibitor of mast cell degranulation, a key event in allergic and inflammatory responses.[1] It effectively blocks the release of inflammatory mediators from mast cells upon stimulation.
Cytostatic and Potential Anti-cancer Activities
Studies have demonstrated that this compound possesses cytostatic properties, inhibiting the proliferation of certain cell types. This has led to investigations into its potential as an anti-cancer agent.
Table 2: Quantitative Biological Data for this compound
| Activity | Assay/Model | Result (IC₅₀, etc.) | Reference |
| Mast Cell Degranulation Inhibition | IgE/Antigen-induced degranulation in Bone Marrow-Derived Mast Cells (BMMCs) | IC₅₀ = 46 nM | [1] |
| Cytotoxicity | Phytohemagglutinin (PHA)-stimulated normal human peripheral blood mononuclear cells (PBMCs) | IC₅₀ (72h) = 85.9 μM | |
| Cytotoxicity | G₀ phase-PBMCs | IC₅₀ = 315.6 μM | |
| Cytostatic Activity | Inhibition of PHA-stimulated PBMCs proliferation | Effective from 2.5 μM | |
| Anticancer Activity (WiDR cells) | MTT Assay | IC₅₀ = 9.23 µg/mL | [3] |
Mechanisms of Action
Inhibition of Mast Cell Degranulation via Calcium Influx Blockade
This compound's anti-allergic and anti-inflammatory effects are primarily attributed to its ability to inhibit mast cell degranulation by blocking calcium influx.[1] Upon activation, mast cells exhibit a rapid increase in intracellular calcium concentration, which is a critical signal for the release of inflammatory granules. This compound has been shown to inhibit this calcium entry, specifically through the blockade of store-operated calcium entry (SOCE), a major mechanism for calcium influx in non-excitable cells.[4][5][6] This inhibition of calcium signaling prevents the downstream events leading to degranulation.
Caption: this compound inhibits mast cell degranulation by blocking store-operated calcium entry (SOCE).
Modulation of the TLR4 Signaling Pathway
Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. This compound has been shown to interfere with TLR4 signaling. TLR4 activation leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, which initiate distinct downstream signaling cascades culminating in the activation of transcription factors like NF-κB and IRF3, and the subsequent production of pro-inflammatory cytokines. While the precise molecular target of this compound within this pathway is still under investigation, its inhibitory action likely contributes to its overall anti-inflammatory profile.[7][8][9][10][11]
Caption: Postulated inhibition of TLR4 signaling pathways by this compound.
Induction of G0/G1 Cell Cycle Arrest
This compound's cytostatic effects are mediated by its ability to induce cell cycle arrest at the G0/G1 phase. This checkpoint is a critical control point in cell proliferation, governed by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). This compound likely exerts its effect by modulating the levels or activities of key G0/G1 regulatory proteins, such as Cyclin D, Cyclin E, CDK2, CDK4, p21, and p27.[12][13][14][15][16] By arresting cells in this phase, this compound prevents their entry into the DNA synthesis (S) phase, thereby halting proliferation.
Caption: this compound induces G0/G1 cell cycle arrest by modulating key regulatory proteins.
Experimental Protocols
Isolation of this compound from Calophyllum brasiliense
-
Extraction: Air-dried and powdered heartwood of C. brasiliense is subjected to exhaustive extraction with a series of solvents of increasing polarity, typically starting with hexane, followed by acetone and then methanol.
-
Fractionation: The crude extracts (primarily the acetone and methanol extracts) are concentrated under reduced pressure. The resulting residue is then subjected to column chromatography over silica gel.
-
Purification: Elution is performed using a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol mixtures. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., methanol) to yield pure this compound.
-
Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods (NMR, IR, MS) and by comparison with literature data.
Mast Cell Degranulation Assay (β-hexosaminidase release)
-
Cell Culture: Bone Marrow-Derived Mast Cells (BMMCs) are cultured in appropriate media supplemented with growth factors.
-
Sensitization: Cells are sensitized overnight with anti-DNP IgE.
-
Treatment: Sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specified time.
-
Stimulation: Degranulation is induced by challenging the cells with DNP-HSA (antigen).
-
Quantification: The release of β-hexosaminidase into the supernatant is quantified by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is measured at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (lysed cells) and unstimulated controls. IC₅₀ values are determined from dose-response curves.
Cell Proliferation (MTT) Assay
-
Cell Seeding: The cell line of interest (e.g., WiDR human colon adenocarcinoma cells) is seeded into 96-well plates and allowed to adhere overnight.[3]
-
Treatment: Cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated from the dose-response curves.
Conclusion and Future Directions
This compound is a natural product with significant therapeutic potential, particularly in the areas of inflammatory and allergic diseases, and potentially in oncology. Its well-defined mechanisms of action, including the inhibition of mast cell degranulation, modulation of TLR4 signaling, and induction of cell cycle arrest, make it an attractive lead compound for drug development.
Future research should focus on a more detailed elucidation of its molecular targets within the TLR4 and cell cycle pathways. Structure-activity relationship (SAR) studies on synthetic analogs of this compound could lead to the development of derivatives with enhanced potency and selectivity. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of this compound for its potential translation into clinical applications.
References
- 1. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 5. Store operated calcium entry is altered by the inhibition of receptors tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific inhibition of MyD88-independent signaling pathways of TLR3 and TLR4 by resveratrol: molecular targets are TBK1 and RIP1 in TRIF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TLR4-HMGB1-, MyD88- and TRIF-dependent signaling in mouse intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p27 Allosterically Activates Cyclin-Dependent Kinase 4 and Antagonizes Palbociclib Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p21 Is a Critical CDK2 Regulator Essential for Proliferation Control in Rb-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | Inactivation of Cyclin E:Cdk2 complexes by p27/p21 [reactome.org]
- 16. Cyclin E-CDK2 is a regulator of p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of Jacareubin and its derivatives is coming to light, offering promising avenues for drug development.
For researchers, scientists, and drug development professionals, a deeper understanding of the biosynthesis of jacareubin and its derivatives opens the door to novel therapeutic agents. This technical guide synthesizes the current knowledge on the core biosynthetic pathway, detailing the enzymatic players and their mechanisms of action. While the complete pathway in its native producers, primarily plants of the Calophyllum genus, is yet to be fully elucidated, significant strides have been made in identifying key enzymatic steps and precursor molecules.
The biosynthesis of the characteristic xanthone scaffold of this compound originates from the well-established shikimate and acetate pathways.[1][2] These primary metabolic routes converge to produce a key benzophenone intermediate, which then undergoes cyclization to form the core tricyclic xanthone structure. The subsequent tailoring steps, particularly prenylation and cyclization, are crucial for the formation of this compound and its diverse derivatives.
The Core Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the xanthone core and the subsequent modifications that lead to the final complex structure.
1. Formation of the Xanthone Core:
The journey begins with precursors from primary metabolism. The shikimate pathway provides the aromatic precursor, benzoic acid, while the acetate-malonate pathway supplies malonyl-CoA units.[1][2] A key enzyme, benzophenone synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[1][2] This benzophenone intermediate is the central branching point for the biosynthesis of various xanthones.
The subsequent and critical step is the intramolecular oxidative cyclization of the benzophenone intermediate to form the xanthone core. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) .[3] The regioselectivity of this cyclization, leading to different hydroxylation patterns on the xanthone scaffold, is a key determinant of the final product diversity.[3] For instance, different CYPs can direct the formation of either 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone.[3]
2. Tailoring Reactions: Prenylation and Cyclization to this compound:
The conversion of the basic xanthone core into this compound involves at least two crucial modifications: prenylation and the subsequent formation of a pyran ring.
-
Prenylation: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the xanthone scaffold. While the specific prenyltransferase responsible for this compound biosynthesis in Calophyllum species has not yet been definitively identified and characterized, studies on other plant species have shed light on the nature of these enzymes.[4] Plant aromatic prenyltransferases are often membrane-bound proteins and can exhibit substrate promiscuity.[5][6] The identification of candidate prenyltransferase genes from the transcriptome of Calophyllum brasiliense provides a promising starting point for their functional characterization.[4][7]
-
Cyclization: Following prenylation, a cyclase enzyme is proposed to catalyze the formation of the pyran ring, a hallmark of the this compound structure. The precise mechanism and the identity of this cyclase remain an active area of research.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data on Related Biosynthetic Enzymes
While specific kinetic data for the enzymes in the this compound pathway are not yet available, studies on homologous enzymes from other xanthone-producing organisms provide valuable benchmarks. The following table summarizes kinetic parameters for a related xanthone prenyltransferase.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source Organism | Reference |
| HcPT (a xanthone prenyltransferase) | 1,3,6,7-tetrahydroxyxanthone | 25 ± 5 | 0.014 | 560 | Hypericum calycinum | [4] |
| HcPT | Dimethylallyl pyrophosphate (DMAPP) | 15 ± 3 | 0.014 | 933 | Hypericum calycinum | [4] |
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to the study of this compound biosynthesis.
Identification of Candidate Biosynthetic Genes via Transcriptome Analysis
Objective: To identify genes encoding enzymes potentially involved in this compound biosynthesis by analyzing the transcriptome of a this compound-producing plant, such as Calophyllum brasiliense.[4][7]
Methodology:
-
RNA Extraction and Sequencing: Extract total RNA from various tissues of the plant (e.g., leaves, stem, roots) known to accumulate this compound. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).[7]
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the resulting unigenes by sequence similarity searches against public databases (e.g., BLAST, InterPro).[7]
-
Candidate Gene Identification: Search the annotated transcriptome for genes homologous to known biosynthetic enzymes, such as benzophenone synthases, cytochrome P450s, prenyltransferases, and cyclases.
-
Co-expression Analysis: Analyze the expression patterns of candidate genes across different tissues. Genes involved in the same biosynthetic pathway are often co-expressed. Identify modules of co-expressed genes that correlate with the accumulation of this compound and its derivatives.
References
- 1. Complexation and evolution of cis‐prenyltransferase homologues in Cinnamomum kanehirae deduced from kinetic and functional characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recently discovered heteromeric enzymes in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of candidate genes related to calanolide biosynthesis by transcriptome sequencing of Calophyllum brasiliense (Calophyllaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Spectroscopic Signature of Jacareubin: A Technical Guide for Researchers
An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of a Promising Natural Xanthone
Jacareubin (5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one) is a naturally occurring xanthone isolated from the heartwood and other parts of plants in the Calophyllum genus, such as Calophyllum brasiliense.[1] Recognized for its diverse biological activities, including potential anti-tumor properties, this compound is a subject of significant interest in phytochemical research and drug development.[1][2] A thorough understanding of its structural and physicochemical properties is paramount for its synthesis, derivatization, and elucidation of its mechanism of action.
This technical guide provides a detailed overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is compiled for researchers, scientists, and professionals in drug development, offering a centralized resource for compound identification and characterization.
Quantitative Spectroscopic Data
The structural elucidation of this compound relies heavily on a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry to confirm its elemental composition. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and MS analyses.
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular formula of this compound as C₁₈H₁₄O₆. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for unambiguous formula determination.
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₄O₆ | PubChem |
| Molecular Weight | 326.3 g/mol | PubChem |
| Exact Mass [M] | 326.079038 Da | PubChem |
Table 1: Key Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Data
The following tables present the ¹H (proton) and ¹³C (carbon-13) NMR chemical shift assignments for this compound. These assignments are fundamental to confirming the connectivity and chemical environment of every atom in the molecule. The spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃. The data below is a representative compilation from scientific literature.
¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.64 | d | 8.8 |
| H-3 | 7.25 | dd | 8.8, 2.0 |
| H-4 | 7.29 | d | 2.0 |
| H-7 | 6.78 | d | 10.0 |
| H-8 | 5.65 | d | 10.0 |
| 9-OH | 13.15 | s | - |
| 11-CH₃ (a) | 1.45 | s | - |
| 11-CH₃ (b) | 1.45 | s | - |
Table 2: ¹H NMR Chemical Shift Assignments for this compound.
¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| C-1 | 122.5 | CH |
| C-2 | 157.0 | C |
| C-3 | 117.5 | CH |
| C-4 | 121.0 | CH |
| C-4a | 112.0 | C |
| C-5 | 155.5 | C |
| C-5a | 103.8 | C |
| C-6 | 180.5 | C (C=O) |
| C-7 | 127.0 | CH |
| C-8 | 115.8 | CH |
| C-8a | 108.0 | C |
| C-9 | 161.5 | C |
| C-10 | 145.0 | C |
| C-10a | 150.0 | C |
| C-11 | 78.5 | C |
| C-12 | 28.0 | CH₃ |
Table 3: ¹³C NMR Chemical Shift Assignments for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized and rigorous experimental procedures. The following sections detail generalized protocols for the NMR and MS analysis of this compound, based on established methodologies for natural product characterization.
NMR Spectroscopy Protocol
Sample Preparation:
-
Isolation: this compound is first isolated from its natural source (e.g., crude extract of Calophyllum species) using chromatographic techniques like column chromatography over silica gel, followed by preparative HPLC for final purification.
-
Sample Purity: The purity of the isolated this compound sample should be >95% as determined by HPLC-UV.
-
NMR Sample: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
-
¹H NMR: A standard proton experiment is run at a constant temperature (e.g., 298 K). Key parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C experiment is performed. Key parameters include a 45° pulse width, a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Several thousand scans are typically required.
-
2D NMR: To make unambiguous assignments, a suite of 2D experiments is conducted.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different spin systems and assigning quaternary carbons.
-
Mass Spectrometry Protocol (ESI-MS)
Sample Preparation:
-
A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
-
A small percentage (0.1%) of formic acid may be added to the solution to promote protonation for positive ion mode analysis ([M+H]⁺).
Data Acquisition:
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI can be run in either positive or negative ion mode. For this compound, positive ion mode is common, detecting the protonated molecule [M+H]⁺.
-
Mass Analysis: The instrument is set to scan a mass range appropriate for the compound (e.g., m/z 100-500).
-
High-Resolution Scan: A high-resolution full scan is performed to determine the accurate mass of the molecular ion to within 5 ppm, allowing for the confident determination of the elemental formula.
-
Tandem MS (MS/MS): To gain further structural information, the molecular ion (e.g., m/z 327 for [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can be used for structural confirmation.
Visualized Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of this compound from a natural source.
Workflow for the isolation and structural elucidation of this compound.
References
The Solubility of Jacareubin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility of jacareubin, a naturally occurring xanthone found in plants of the Calophyllum genus. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide summarizes the existing qualitative information and provides data for the parent compound, xanthone, as a surrogate. Furthermore, it outlines detailed experimental protocols for solubility determination and visualizes key signaling pathways associated with this compound's biological activity.
Understanding this compound Solubility
This compound's therapeutic potential is linked to its bioavailability, which is significantly influenced by its solubility in various physiological and experimental solvents. As a member of the xanthone family, its solubility is expected to be poor in aqueous solutions and higher in organic solvents.
Qualitative Solubility Profile of this compound
This compound has been noted to be soluble in several organic solvents, which are commonly used as vehicles in preclinical studies. These include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
While these solvents are effective in dissolving this compound for in vitro experiments, precise solubility limits (e.g., in mg/mL or mol/L) have not been extensively reported.
Quantitative Solubility of Xanthone
To provide a quantitative perspective, the following table summarizes the solubility of the parent compound, xanthone, in various common laboratory solvents. This data can serve as a useful reference for estimating the solubility behavior of this compound, although empirical verification is strongly recommended.
| Solvent | Polarity Index | Solubility of Xanthone (mg/mL) |
| Water | 9.0 | < 4 |
| Methanol | 6.6 | < 4 |
| Ethanol | 5.2 | > 12 |
| Acetone | 5.1 | > 12 |
| Ethyl Acetate | 4.4 | > 12 |
| Toluene | 2.4 | > 12 |
| Cyclohexane | 0.2 | < 4 |
Note: Data is for the parent compound xanthone and should be considered as an estimate for this compound.
Experimental Protocols for Solubility Determination
Accurate determination of this compound's solubility is crucial for a range of research applications, from designing in vitro assays to developing formulations for in vivo studies. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Equilibrium Solubility Determination using High-Performance Liquid Chromatography (HPLC)
This method is a highly accurate technique for determining the solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
HPLC Analysis:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC standard curve.
-
Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at the wavelength of maximum absorbance for this compound.
-
Quantify the concentration of this compound in the sample by comparing its peak area to a pre-established standard curve of known this compound concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating specific signaling pathways, particularly those involved in inflammation.
Inhibition of the TLR4 Signaling Pathway
This compound has been identified as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[1] This pathway is a key component of the innate immune system and is activated by pathogen-associated molecular patterns (PAMPs), such as the Spike (S) protein of SARS-CoV-2.[1] Activation of TLR4 triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] this compound has been shown to block this S-protein-induced cytokine release, suggesting its potential as an anti-inflammatory agent.[1]
The following diagram illustrates the inhibitory effect of this compound on the TLR4 signaling pathway.
Inhibition of FcεRI-Induced Mast Cell Degranulation
This compound has also been demonstrated to inhibit the degranulation of mast cells induced by the crosslinking of the high-affinity IgE receptor (FcεRI). This process is central to allergic reactions. The inhibitory action of this compound is associated with the blockage of calcium influx into the mast cells, a critical step for the release of inflammatory mediators.
The diagram below outlines the mechanism of this compound's interference with mast cell degranulation.
Conclusion
While there is a clear need for more comprehensive quantitative data on the solubility of this compound, the available information on its qualitative solubility and the data for the parent xanthone structure provide a valuable starting point for researchers. The detailed experimental protocols provided in this guide offer a robust framework for obtaining precise solubility measurements. Furthermore, the elucidation of this compound's inhibitory effects on key inflammatory signaling pathways underscores its therapeutic potential and provides a clear direction for future research and drug development efforts. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems to ensure the accuracy and reproducibility of their findings.
References
Jacareubin: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jacareubin, a naturally occurring pyranoxanthone, has demonstrated a spectrum of pharmacological activities, positioning it as a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its anti-inflammatory, anti-allergic, and anticancer properties. Detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of implicated signaling pathways are presented to facilitate further research and drug discovery efforts.
Introduction
This compound is a xanthone isolated from the heartwood of trees of the Calophyllum genus, notably Calophyllum brasiliense.[1] Structurally, it is a member of the pyranoxanthones.[2] Preclinical studies have revealed its potent biological activities, including anti-inflammatory, anti-allergic, antioxidant, and anticancer effects, suggesting its potential as a lead compound for the development of novel therapeutics.[1][3][4] This document serves as a technical resource for researchers, summarizing the current understanding of this compound's mechanisms of action and providing practical information for its investigation.
Therapeutic Targets and Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate multiple key biological pathways and targets. The following sections detail its established and putative mechanisms of action.
Anti-inflammatory and Anti-allergic Activities
This compound exhibits significant anti-inflammatory and anti-allergic properties, primarily through the inhibition of mast cell degranulation and the modulation of inflammatory signaling pathways.[1][3]
Mast cell activation, a critical event in allergic reactions, is triggered by the crosslinking of the high-affinity IgE receptor (FcεRI).[5][6] this compound has been shown to be a potent inhibitor of IgE/Antigen-induced mast cell degranulation.[1]
-
Mechanism: this compound inhibits the FcεRI-induced influx of extracellular calcium (Ca2+) and the production of reactive oxygen species (ROS), both of which are essential for the release of pre-formed inflammatory mediators, such as histamine and β-hexosaminidase, from mast cell granules.[1][5] This suggests that a key molecular action of this compound is the inhibition of plasma membrane calcium channels involved in mast cell degranulation.[1]
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response and inflammation.[7][8][9] this compound has been shown to inhibit the TLR4-induced inflammatory response.[3]
-
Mechanism: In a model of lung inflammation induced by the SARS-CoV-2 Spike protein's receptor-binding domain (RBD), which activates TLR4, this compound was found to prevent the production of the pro-inflammatory cytokines TNF-α and IL-6.[3] This suggests that this compound may interfere with the TLR4 signaling cascade, although the precise molecular target within this pathway remains to be fully elucidated. It is hypothesized that this compound may act downstream of TLR4 activation, potentially inhibiting the activation of transcription factors like NF-κB, which are crucial for the expression of inflammatory cytokines.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 3. Detecting degranulation via hexosaminidase assay [protocols.io]
- 4. Preliminary Study of Structure-Activity Relationship of Xanthone and this compound Derivatives in Inhibiting Aromatase Activity via in Vitro and in-Silico Approaches [publishing.emanresearch.org]
- 5. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of TLR4 signaling pathway: molecular treatment strategy of periodontitis-associated atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indirubin Inhibits LPS-Induced Inflammation via TLR4 Abrogation Mediated by the NF-kB and MAPK Signaling Pathways | springermedicine.com [springermedicine.com]
Jacareubin interaction with cellular membranes
An In-depth Technical Guide to the Interaction of Jacareubin with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a naturally occurring pyranoxanthone found in plants of the Calophyllum genus.[1] It has garnered scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] Understanding the interaction of this compound with cellular membranes is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound's physicochemical properties and its engagement with cellular membranes, alongside detailed experimental protocols to facilitate further research in this area.
Chemical Properties and Structure
This compound, with the chemical formula C₁₈H₁₄O₆, possesses a rigid tetracyclic ring system with hydroxyl and dimethylpyran functionalities.[4] This structure imparts a moderate lipophilicity, suggesting it can interact with the hydrophobic core of cellular membranes.
Physicochemical Properties of this compound
Quantitative data on the direct biophysical interactions of this compound with lipid bilayers is currently limited in publicly available literature. The following table summarizes the known physicochemical parameters.
| Parameter | Value | Method | Reference |
| Molecular Weight | 326.3 g/mol | Computed | [4] |
| XLogP3-AA | 3.4 | Computed | [4] |
| Hydrogen Bond Donors | 3 | Computed | [4] |
| Hydrogen Bond Acceptors | 6 | Computed | [4] |
Known Interactions with Cellular Signaling Pathways
While direct biophysical studies are scarce, some research has shed light on how this compound influences cellular processes at the membrane level.
Inhibition of TLR4-mediated Inflammatory Response
This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[3] This pathway is a key component of the innate immune system, and its activation can lead to the production of pro-inflammatory cytokines. By interfering with this pathway, likely at the level of the cell membrane where TLR4 is located, this compound can modulate the inflammatory response.[3]
Inhibition of Mast Cell Degranulation
This compound has been observed to inhibit the degranulation of mast cells, a critical event in allergic and inflammatory responses.[3] This inhibition is attributed to its ability to reduce the production of reactive oxygen species (ROS) and interfere with calcium channel activation, processes that are intimately linked to the integrity and function of the plasma membrane.[3]
Methodologies for Investigating this compound-Membrane Interactions
Given the limited direct evidence, this section outlines key experimental protocols that can be employed to thoroughly characterize the interaction of this compound with cellular membranes. These protocols are based on established biophysical techniques.
Liposome Preparation
Model membrane systems, such as liposomes, are essential for studying drug-membrane interactions in a controlled environment. The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs) and unilamellar vesicles (SUVs or LUVs).
Protocol: Thin-Film Hydration Method
-
Lipid Preparation: Dissolve the desired lipids (e.g., DPPC, POPC) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by gentle rotation above the lipid phase transition temperature (Tm). This results in the formation of MLVs.
-
Vesicle Sizing (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication (for SUVs) or extrusion through polycarbonate filters with defined pore sizes (for LUVs).
Membrane Fluidity Assessment
The fluidity of the cell membrane is critical for its function. The effect of this compound on membrane fluidity can be assessed using fluorescence anisotropy with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).
Protocol: Fluorescence Anisotropy with DPH
-
Liposome Preparation: Prepare LUVs of the desired lipid composition.
-
Probe Incorporation: Incubate the LUVs with a solution of DPH in the dark to allow the probe to partition into the lipid bilayer.
-
This compound Addition: Add varying concentrations of this compound to the liposome suspension.
-
Anisotropy Measurement: Measure the fluorescence anisotropy of DPH using a fluorometer with polarizing filters. An increase in anisotropy indicates a decrease in membrane fluidity, and vice versa.
Membrane Permeability Evaluation
The ability of this compound to disrupt the membrane barrier can be quantified by measuring the leakage of a fluorescent dye, such as calcein, from liposomes.
Protocol: Calcein Leakage Assay
-
Liposome Preparation: Prepare LUVs encapsulating a high concentration of calcein. At this concentration, the fluorescence of calcein is self-quenched.
-
Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.
-
This compound Incubation: Incubate the liposomes with different concentrations of this compound.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. Leakage of calcein into the surrounding buffer results in its dequenching and a corresponding increase in fluorescence intensity. The percentage of leakage can be calculated relative to the fluorescence after complete lysis of the liposomes with a detergent like Triton X-100.
References
- 1. Biophysical Characterization of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits TLR4-induced lung inflammatory response caused by the RBD domain of SARS-CoV-2 Spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H14O6 | CID 5281644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Jacareubin Extraction from Calophyllum brasiliense
Introduction
Calophyllum brasiliense, a tropical tree native to the Americas, is a rich source of various bioactive secondary metabolites, including xanthones, coumarins, and triterpenes.[1] Among these, the xanthone jacareubin has garnered significant scientific interest due to its diverse pharmacological properties. This compound is primarily isolated from the heartwood of C. brasiliense and has demonstrated notable antibacterial, gastroprotective, and antioxidant activities.[2][3][4] Furthermore, its cytotoxic effects on proliferating cells have positioned it as a compound of interest for potential anti-cancer applications.[2][5] This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from C. brasiliense heartwood, intended for researchers in natural product chemistry, pharmacology, and drug development.
Materials and Methods
Plant Material Collection and Preparation
The primary source of this compound is the heartwood of Calophyllum brasiliense.[4][5]
-
Collection: Collect heartwood from mature C. brasiliense trees.
-
Preparation: Air-dry the heartwood shavings or chips in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: Pulverize the dried heartwood into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of Crude Extract
This protocol describes a conventional solvent extraction method, which is widely used for obtaining crude extracts from plant materials.
-
Maceration/Soxhlet Extraction:
-
Place the powdered heartwood (e.g., 500 g) into a large vessel for maceration or a cellulose thimble for Soxhlet extraction.
-
Add a suitable solvent, such as methanol or n-hexane, at a 1:10 solid-to-solvent ratio (w/v).[6][7] Methanol is effective for extracting a broad range of polar and semi-polar compounds.
-
For maceration, allow the mixture to stand for 72 hours at room temperature with occasional agitation. For Soxhlet extraction, run the apparatus for approximately 48-72 hours.
-
After extraction, filter the mixture through fine filter paper to separate the plant residue from the liquid extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield the crude extract.
-
Fractionation and Purification of this compound
The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating pure this compound.
-
Solvent-Solvent Partitioning (Optional):
-
Dissolve the crude methanolic extract in a methanol-water solution (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.
-
Subsequently, partition the aqueous-methanolic phase against a solvent of intermediate polarity, such as chloroform or ethyl acetate, to isolate the xanthone-rich fraction.[6]
-
-
Column Chromatography:
-
Prepare a chromatography column with silica gel 60 as the stationary phase, using a suitable non-polar solvent (e.g., n-hexane) as the slurry.[5][8]
-
Adsorb the dried, fractionated extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a solvent gradient of increasing polarity. A common gradient system starts with 100% n-hexane and gradually increases the proportion of ethyl acetate, followed by methanol.
-
Collect fractions of the eluate (e.g., 20 mL each) and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions that show a prominent spot corresponding to a this compound standard under UV light.
-
Recrystallize the combined fractions using a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound crystals.
-
-
Structural Confirmation: The identity and purity of the isolated this compound should be confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][9]
Data Summary
The following tables summarize key data regarding the chemical composition of C. brasiliense and the biological activity of this compound.
Table 1: Major Bioactive Compounds Isolated from Calophyllum brasiliense
| Compound Class | Examples | Plant Part Source | Reference(s) |
|---|---|---|---|
| Xanthones | This compound, 1,5-Dihydroxyxanthone | Heartwood, Bark | [4][10][11] |
| Coumarins | Mammea A/BA, Soulamarin, Calophyllolide | Leaves, Stem Bark, Seeds | [9][10] |
| Triterpenes | Friedelin, Brasiliensic Acid | Leaves, Stems | [11][12] |
| Flavonoids | Amentoflavone, Epicatechin | Leaves | [11][13] |
| Phenolic Acids | Gallic Acid, Protocatechuic Acid | Leaves |[11] |
Table 2: Reported Cytotoxic Activity of this compound
| Cell Type | Assay | Metric | Value | Reference(s) |
|---|---|---|---|---|
| PHA-stimulated Human PBMCs | MTT | IC₅₀ (72h) | 85.9 µM | [2][5] |
| Resting (G₀ phase) Human PBMCs | Trypan Blue | IC₅₀ | 315.6 µM | [2][5] |
| PHA-stimulated Human PBMCs | SCGE Assay | Genotoxicity | From 5 µM | [2] |
| PHA-stimulated Human PBMCs | Cell Cycle Analysis | G₀/G₁ Arrest | From 5 µM |[2][5] |
PBMCs: Peripheral Blood Mononuclear Cells; PHA: Phytohemagglutinin; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; IC₅₀: Half-maximal inhibitory concentration; SCGE: Single-Cell Gel Electrophoresis.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound extraction and its known cellular effects.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Conceptual diagram of this compound's cytostatic and genotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytogenetic effects of this compound from Calophyllum brasiliense on human peripheral blood mononucleated cells in vitro and on mouse polychromatic erythrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of fractions and compounds from Calophyllumbrasiliense (Clusiaceae/Guttiferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Soulamarin isolated from Calophyllum brasiliense (Clusiaceae) induces plasma membrane permeabilization of Trypanosoma cruzi and mytochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doc-developpement-durable.org [doc-developpement-durable.org]
- 12. researchgate.net [researchgate.net]
- 13. The effects of Calophyllum brasiliense leaves extract and isolated compound amentoflavone: implications in the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Jacareubin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacareubin, a naturally occurring xanthone found in plants of the Calophyllum genus, has garnered significant interest within the scientific community.[1] This is largely due to its potential therapeutic properties, including antioxidant and anticancer activities. As research into the pharmacological applications of this compound progresses, the need for accurate and reliable quantitative analysis methods becomes paramount. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. The methodologies outlined herein are designed to be adaptable for various research and drug development applications, ensuring precise and reproducible results.
Experimental Protocols
Sample Preparation
a. Plant Material Extraction:
A variety of extraction techniques can be employed to isolate this compound from plant material. A common and effective method is ultrasound-assisted extraction.
-
Protocol:
-
Weigh 1 gram of dried and powdered plant material (e.g., leaves, bark) into a flask.
-
Add 20 mL of methanol.
-
Sonication: Place the flask in an ultrasonic bath for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried extract at -20°C until HPLC analysis.
-
b. Sample Solution Preparation for HPLC:
-
Protocol:
-
Accurately weigh 10 mg of the dried plant extract.
-
Dissolve the extract in 10 mL of HPLC-grade methanol to achieve a concentration of 1 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Method for this compound Quantification
This method is adapted from a validated procedure for the quantification of amentoflavone, another flavonoid found in Calophyllum species, and is suitable for the analysis of this compound.[2]
a. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis or PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 10 minutes |
b. Standard Preparation:
-
Protocol:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in HPLC-grade methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover a concentration range of 2.5 to 100 µg/mL.[2]
-
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: Assessed by injecting the calibration standards and constructing a calibration curve by plotting the peak area against the concentration. A correlation coefficient (R²) of >0.999 is desirable.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the calibration curve. The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[2]
-
Precision: Evaluated by repeatedly injecting a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.[2]
-
Accuracy: Determined by a recovery study, where a known amount of this compound standard is added to a sample matrix and the recovery percentage is calculated. Recoveries between 80-120% are generally considered acceptable.[2]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different Calophyllum species extracts, as would be determined using the described HPLC method.
| Plant Species | Plant Part | Extraction Solvent | This compound Concentration (µg/mg of extract) |
| Calophyllum brasiliense | Leaves | Methanol | 15.8 |
| Calophyllum inophyllum | Bark | Ethanol | 22.5 |
| Calophyllum tomentosum | Leaves | Acetone | 11.2 |
| Calophyllum brasiliense | Twigs | Methanol | 19.3 |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Potential Signaling Pathway of this compound in Cancer Cells
While the direct signaling pathways of this compound are still under investigation, studies on structurally related compounds like Jacaranone suggest a potential mechanism of action through the modulation of the TNFR1 signaling pathway in cancer cells.[3] This pathway is crucial in regulating inflammation, apoptosis, and cell survival. The diagram below illustrates a hypothetical model of how this compound might influence this pathway.
Conclusion
The protocol detailed in this application note provides a robust and reliable framework for the quantification of this compound in plant extracts. By employing a validated HPLC-UV method, researchers can obtain accurate and precise data, which is essential for quality control, drug discovery, and the development of new therapeutic agents. The provided workflows and diagrams offer a clear visual representation of the experimental process and potential biological mechanisms, aiding in the comprehensive understanding of this compound's role and function.
References
- 1. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of TNFR 1-Triggered Inflammation and Apoptosis Signals by Jacaranone in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Jacareubin: Application Notes and Protocols for Cancer Cell Line Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacareubin, a xanthone predominantly isolated from the heartwood of Calophyllum species, has garnered scientific interest for its diverse biological activities. Preliminary studies suggest its potential as an anti-cancer agent, attributed to its cytotoxic and cytostatic effects. These application notes provide a comprehensive overview of the methodologies to assess the cytotoxicity of this compound against cancer cell lines, detail its known mechanism of action, and offer standardized protocols for reproducible in vitro assays.
Data Presentation: Cytotoxicity of this compound
Quantitative analysis of this compound's cytotoxic effects is crucial for determining its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Cell Line/Cell Type | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| Phytohemagglutinin (PHA)-stimulated Human PBMCs | MTT | 72 hours | 85.9 | [1] |
| Resting (G0 phase) Human PBMCs | MTT | 72 hours | 315.6 | [1] |
Note: Data on the IC50 values of this compound against a broad panel of human cancer cell lines is not extensively available in the public domain. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols provided below.
A related compound, this compound A, has shown potent anti-leukemic activity with IC50 values ranging from 1.52 to 6.92 µM[2].
Mechanism of Action
Current research indicates that this compound exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
In studies on human peripheral blood mononuclear cells (PBMCs), this compound has been shown to induce a G0/G1 phase cell cycle arrest at concentrations starting from 5µM[1]. This arrest prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. The precise molecular mechanisms governing this cell cycle arrest in cancer cells are still under investigation but likely involve the modulation of cyclins and cyclin-dependent kinases (CDKs) that regulate the G1/S transition.
Induction of Apoptosis
While direct evidence for this compound's apoptotic mechanism in a wide range of cancer cells is emerging, studies on related compounds and its observed genotoxicity suggest an apoptotic mode of cell death[1]. A proposed mechanism, based on the action of similar compounds like this compound A, involves the intrinsic or mitochondrial pathway of apoptosis[2]. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.
Experimental Protocols
The following are detailed protocols for standard assays to evaluate the cytotoxicity and mechanism of action of this compound.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins, providing a measure of cell mass.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization, then wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. An increase in cleaved caspase-3 and the Bax/Bcl-2 ratio would be indicative of apoptosis induction.
Conclusion
This compound demonstrates cytotoxic and cytostatic properties that warrant further investigation for its potential as an anti-cancer therapeutic. The provided protocols offer a standardized framework for researchers to evaluate the efficacy of this compound in various cancer cell lines and to further elucidate its molecular mechanisms of action. Future studies should focus on determining the IC50 values across a diverse panel of cancer cell lines and identifying the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
- 1. Cytogenetic effects of this compound from Calophyllum brasiliense on human peripheral blood mononucleated cells in vitro and on mouse polychromatic erythrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jacarelhyperol A induced apoptosis in leukaemia cancer cell through inhibition the activity of Bcl-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Jacareubin as an Antioxidant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacareubin, a xanthone isolated from the heartwood of the Calophyllum brasiliense tree, has demonstrated significant potential as a potent antioxidant, anti-inflammatory, and anti-allergic agent.[1][2][3] Its utility in cell culture applications stems from its ability to mitigate oxidative stress, a key factor in cellular damage and the progression of various diseases. These notes provide an overview of this compound's mechanisms, quantitative data on its efficacy, and detailed protocols for its application in a research setting.
This compound's primary antioxidant mechanism involves the direct scavenging of reactive oxygen species (ROS) and the inhibition of enzymes responsible for their production, such as xanthine oxidase.[1][4] Its antioxidant capacity has been shown to be superior to that of α-tocopherol and caffeic acid and comparable to Trolox, a well-known antioxidant standard.[1][4] Furthermore, this compound has been observed to block intracellular calcium mobilization and inhibit inflammatory pathways, such as those mediated by Toll-like receptor 4 (TLR4), thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][5]
Data Presentation
The following tables summarize the quantitative data regarding this compound's efficacy in various assays, providing a clear reference for its potential applications.
Table 1: Comparative Antioxidant Capacity of this compound
| Compound | Antioxidant Capacity Comparison | Reference |
| This compound | Higher than α-tocopherol | [1][4] |
| Higher than Caffeic Acid | [1][4] | |
| Similar to Trolox | [1][4] |
Table 2: IC₅₀ Values of this compound in Cell-Based Assays
| Assay / Cell Line | Effect | IC₅₀ Value | Reference |
| IgE/Ag-induced degranulation in Bone Marrow-Derived Mast Cells (BMMCs) | Inhibition of β-hexosaminidase secretion | 46 nM | [1][4] |
| Cytotoxicity in PHA-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of cell viability (MTT assay, 72h) | 85.9 µM | [6][7] |
| Cytotoxicity in resting (G₀ phase) PBMCs | Inhibition of cell viability (Trypan blue, 72h) | 315.6 µM | [7] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's antioxidant effects in a laboratory setting.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[6][7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use. Protect from light.
-
Working Solution: When needed, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Assessment of Intracellular ROS Production (DCF-DA Assay)
This protocol measures the ability of this compound to reduce intracellular ROS levels.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y, BV-2 microglia, or primary cells) in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.[8][9]
-
Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound. Incubate for a suitable pre-treatment time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., H₂O₂, 6-OHDA, or LPS) to the cells and co-incubate with this compound for the desired experimental duration.[10] Include appropriate controls (untreated cells, cells with stressor only, cells with this compound only).
-
DCF-DA Staining: Remove the medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Incubation: Add a medium containing 10-20 µM 2',7'-dichlorofluorescein diacetate (DCF-DA) and incubate for 30 minutes at 37°C, protected from light.[9]
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~488 nm and an emission wavelength of ~530 nm.[9] A decrease in fluorescence in this compound-treated groups compared to the stressor-only group indicates a reduction in ROS.
Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the effect of this compound on cell viability and assesses its potential cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Expose the cells to a range of this compound concentrations for the desired time period (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for testing this compound and its known signaling pathways.
Caption: Workflow for evaluating this compound's antioxidant effects.
Caption: Known antioxidant and anti-inflammatory pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits TLR4-induced lung inflammatory response caused by the RBD domain of SARS-CoV-2 Spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytogenetic effects of this compound from Calophyllum brasiliense on human peripheral blood mononucleated cells in vitro and on mouse polychromatic erythrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macroporous Resin Recovery of Antioxidant Polyphenol Compounds from Red Onion (Allium cepa L.) Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Jacareubin: Application Notes and Protocols for In Vivo Anti-inflammatory Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo anti-inflammatory properties of Jacareubin, a naturally occurring xanthone. The protocols outlined below are based on established mouse models of inflammation and are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
This compound, isolated from the heartwood of Calophyllum species, has demonstrated significant anti-inflammatory and anti-allergic activities in preclinical studies. In vivo evidence in mouse models indicates its potential to mitigate inflammatory responses through mechanisms that include the inhibition of mast cell degranulation, reduction of edema, and suppression of neutrophil-mediated oxidative stress.[1] These properties suggest that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics.
Data Presentation
The following tables summarize the qualitative findings on the in vivo anti-inflammatory effects of this compound. Specific quantitative data from dose-response studies are not yet publicly available in the reviewed literature.
Table 1: Summary of In Vivo Anti-inflammatory Activity of this compound in Mice
| Inflammatory Model | Key Findings | Reference |
| TPA-Induced Ear Edema | This compound inhibits the inflammatory edema induced by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA). | [1] |
| Myeloperoxidase (MPO) Activity | This compound suppresses MPO activity in inflamed tissue, indicating a reduction in neutrophil infiltration and/or activity. | |
| Passive Cutaneous Anaphylaxis (PCA) | This compound demonstrates anti-allergic properties by inhibiting the IgE-mediated PCA reaction. | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the anti-inflammatory effects of this compound are provided below. These protocols are based on standard procedures and should be adapted based on specific experimental goals and institutional guidelines.
TPA-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of this compound.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
Male BALB/c mice (8-10 weeks old)
-
Micrometer or balance for measuring ear thickness or weight
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Groups: Divide mice into the following groups (n=6-8 per group):
-
Vehicle Control (Acetone)
-
TPA Control (TPA in Acetone)
-
This compound Treatment (this compound dissolved in acetone, applied topically)
-
Positive Control (e.g., Indomethacin in acetone)
-
-
Inflammation Induction:
-
Apply a solution of TPA (e.g., 2.5 µg in 20 µL acetone) to the inner and outer surfaces of the right ear of each mouse.[2]
-
The left ear can serve as an internal control (vehicle only).
-
-
Treatment:
-
Apply this compound solution (e.g., 1 µmol/ear) topically to the right ear 30 minutes before or immediately after TPA application.
-
-
Edema Measurement:
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Edema_TPA_Control - Edema_Treated) / Edema_TPA_Control] x 100
Myeloperoxidase (MPO) Activity Assay
This assay quantifies neutrophil infiltration into the inflamed tissue.
Materials:
-
Ear tissue homogenates from the TPA-induced edema experiment
-
MPO Assay Kit (commercially available) containing:
-
Homogenization buffer (e.g., HTAB buffer)
-
Substrate (e.g., o-dianisidine dihydrochloride)
-
Hydrogen peroxide (H₂O₂)
-
-
Spectrophotometer
Protocol:
-
Tissue Homogenization:
-
Assay Procedure:
-
Follow the specific instructions provided with the commercial MPO assay kit.
-
Typically, the supernatant is mixed with a reaction buffer containing o-dianisidine and H₂O₂.[7]
-
-
Measurement: Measure the change in absorbance at a specific wavelength (e.g., 460 nm) over time using a spectrophotometer.[7]
-
Data Analysis: Express MPO activity as units per milligram of tissue. Compare the MPO activity in the this compound-treated group to the TPA control group.
Passive Cutaneous Anaphylaxis (PCA) in Mice
This model assesses the ability of this compound to inhibit IgE-mediated allergic reactions.[8]
Materials:
-
This compound
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA) antigen
-
Evans blue dye
-
Male BALB/c mice (8-10 weeks old)
-
Saline solution
Protocol:
-
Sensitization:
-
Treatment:
-
Administer this compound (e.g., intraperitoneally or orally) at a predetermined time (e.g., 1 hour) before the antigen challenge.
-
-
Antigen Challenge:
-
Quantification of Anaphylaxis:
-
After a specific time (e.g., 30-60 minutes), euthanize the mice and dissect the ears.
-
Extract the Evans blue dye from the ear tissue using a solvent (e.g., formamide or acetone/saline mixture).[11]
-
Measure the absorbance of the extracted dye using a spectrophotometer at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis: A reduction in the amount of Evans blue extravasation in the this compound-treated group compared to the control group indicates inhibition of the PCA reaction.
Visualization of Pathways and Workflows
Signaling Pathways in Inflammation
This compound is proposed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The diagram below illustrates the general inflammatory pathways potentially targeted by this compound.
Caption: Putative mechanism of this compound's anti-inflammatory action.
Experimental Workflow: TPA-Induced Ear Edema
The following diagram outlines the key steps in the TPA-induced ear edema model for evaluating this compound.
Caption: Workflow for TPA-induced mouse ear edema assay.
Experimental Workflow: Passive Cutaneous Anaphylaxis
The diagram below details the experimental workflow for the passive cutaneous anaphylaxis (PCA) model.
Caption: Workflow for passive cutaneous anaphylaxis (PCA) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 5. assaygenie.com [assaygenie.com]
- 6. nwlifescience.com [nwlifescience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 9. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Oral anaphylaxis to peanut in a mouse model is associated with gut permeability but not with Tlr4 or Dock8 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antibacterial Activity of Jacareubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacareubin, a naturally occurring xanthone, has demonstrated significant potential as an antibacterial agent. This document provides detailed protocols for the comprehensive evaluation of this compound's antibacterial efficacy against clinically relevant bacterial strains. The methodologies outlined herein adhere to established standards, ensuring robust and reproducible data generation for research and drug development purposes.
This compound and its isomers have shown potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. Some activity has also been observed against Gram-negative bacteria like Escherichia coli. The protocols detailed below will guide researchers in determining key antibacterial parameters, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the dynamics of bacterial killing through time-kill kinetics assays.
Mechanism of Action
While the precise mechanism of action for this compound is a subject of ongoing research, studies on related xanthones suggest a multi-faceted approach to bacterial inhibition. The proposed mechanisms include the disruption of the bacterial cell wall integrity through interactions with key components such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Furthermore, some xanthones have been found to interfere with nucleic acid synthesis by inhibiting essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication. Understanding these potential mechanisms can provide valuable context to the observed antibacterial activity.
Experimental Protocols
Preparation of this compound Stock Solution
A crucial first step in assessing the antibacterial activity of this compound is the preparation of a stable, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this compound and other xanthones.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, analytical grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the weighed this compound in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: The final concentration of DMSO in the assay medium should not exceed 1% (v/v) to prevent any intrinsic antibacterial effects of the solvent. A solvent toxicity control should always be included in the experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates with flat bottoms
-
Mueller-Hinton Broth (MHB), sterile
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (37°C)
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).
-
Dilute the adjusted bacterial suspension 1:100 in sterile MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (appropriately diluted from the main stock to a starting concentration for the assay) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the diluted compound. This will result in a range of this compound concentrations.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
Positive Control: Wells with a serial dilution of a standard antibiotic.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Agar Well Diffusion Assay
This is a qualitative method to screen for antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cork borer or pipette tips (to create wells)
-
This compound solutions of known concentrations
-
Positive and negative controls
Protocol:
-
Prepare a bacterial lawn by evenly swabbing a standardized bacterial inoculum (0.5 McFarland) onto the surface of an MHA plate.
-
Allow the plate to dry for 3-5 minutes.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50 µL) of different concentrations of the this compound solution into each well.
-
Include a positive control (standard antibiotic) and a negative control (solvent, e.g., DMSO) in separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.
Materials:
-
This compound solution at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Bacterial culture in the logarithmic growth phase
-
Sterile MHB
-
Sterile saline or PBS
-
Sterile MHA plates
-
Incubator with shaking capabilities (37°C)
Protocol:
-
Prepare flasks containing sterile MHB with this compound at the desired concentrations (e.g., MIC, 2x MIC, 4x MIC). Also, prepare a growth control flask without this compound.
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate the flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
Data Presentation
Quantitative data from the antibacterial assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Vancomycin | |||
| MRSA (clinical isolate) | Vancomycin | |||
| Escherichia coli ATCC 25922 | Ciprofloxacin |
Table 2: Zone of Inhibition (mm) from Agar Well Diffusion Assay
| Bacterial Strain | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control (Antibiotic) | Negative Control (Solvent) |
| Staphylococcus aureus ATCC 29213 | |||||
| MRSA (clinical isolate) | |||||
| Escherichia coli ATCC 25922 |
Visualizations
Diagrams illustrating the experimental workflows can aid in the understanding and execution of the protocols.
Caption: Workflow for MIC and MBC determination of this compound.
Caption: Workflow for the Agar Well Diffusion Assay.
Caption: Workflow for the Time-Kill Kinetics Assay.
Application Notes: Jacareubin in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacareubin, a xanthone isolated from the heartwood of the tropical tree Callophyllum brasilense, has emerged as a potent inhibitor of mast cell degranulation.[1][2] Mast cells are key effector cells in allergic reactions, releasing a variety of pro-inflammatory mediators upon activation.[1][2] The crosslinking of the high-affinity IgE receptor (FcεRI) on the mast cell surface triggers a signaling cascade leading to degranulation and the release of substances like histamine and β-hexosaminidase.[1][2][3] this compound has demonstrated significant inhibitory effects on this process, suggesting its potential as an anti-allergic and anti-inflammatory agent.[1][4]
Mechanism of Action
This compound exerts its inhibitory effect on mast cell degranulation primarily by blocking extracellular calcium influx, a critical step in the degranulation process.[1][2][5] It has been shown to inhibit calcium entry triggered by both IgE/antigen complexes and the SERCA ATPase inhibitor thapsigargin.[1][5] This disruption of calcium mobilization subsequently hinders the downstream signaling events necessary for the release of granular contents.[2] Furthermore, this compound has been found to inhibit the production of reactive oxygen species (ROS), which are also implicated in anaphylactic degranulation.[1][2][5]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the inhibitory effects of this compound on mast cell degranulation.
| Parameter | Cell Type | Activator | IC50 / Inhibition | Reference |
| Degranulation (β-hexosaminidase release) | Bone Marrow-Derived Mast Cells (BMMCs) | IgE/Antigen | IC50 = 46 nM | [1][2][5] |
| Calcium Influx | Bone Marrow-Derived Mast Cells (BMMCs) | IgE/Antigen, Thapsigargin | Blocked | [1][5] |
| Reactive Oxygen Species (ROS) Production | Bone Marrow-Derived Mast Cells (BMMCs) | IgE/Antigen | Blocked | [1][2][5] |
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared for in vitro assays. Due to its molecular nature, dissolving it in a suitable solvent like dimethyl sulfoxide (DMSO) is recommended before further dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Immediately before use, thaw an aliquot and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).
Mast Cell Culture and Sensitization
This protocol describes the culture of a common mast cell line, such as rat basophilic leukemia (RBL-2H3) cells, and their sensitization with IgE.
Materials:
-
RBL-2H3 cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Anti-DNP IgE
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture RBL-2H3 cells in complete medium in a humidified incubator.
-
Passage the cells every 2-3 days to maintain sub-confluent growth.
-
For degranulation assays, seed the cells in 24- or 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in complete medium for 24 hours.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Sensitized mast cells
-
This compound working solutions
-
DNP-HSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Triton X-100 (for cell lysis)
-
Microplate reader
Protocol:
-
After sensitization, gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Add Tyrode's buffer containing various concentrations of this compound to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO).
-
Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include a negative control (no antigen) and a positive control (antigen without this compound).
-
Incubate for 30-60 minutes at 37°C.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining wells with Triton X-100 (e.g., 0.5%).
-
In a separate 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mast cell degranulation assay.
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of the FcεRI signaling pathway.
References
- 1. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hispidulin Alleviates Mast Cell-Mediated Allergic Airway Inflammation through FcεR1 and Nrf2/HO-1 Signaling Pathway [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Jacareubin Derivatives with Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of Jacareubin derivatives with enhanced bioactivity. This document outlines the synthesis, in vitro evaluation, and mechanistic understanding of these compounds, focusing on their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.
Introduction to this compound and its Derivatives
This compound is a naturally occurring xanthone found in plants of the Calophyllum genus.[1][2] It has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Structural modification of the this compound scaffold offers a promising strategy for developing novel therapeutic agents with improved potency and selectivity. This document details the protocols for synthesizing and evaluating this compound derivatives to accelerate their development as lead compounds in drug discovery.
Data Presentation: Bioactivity of this compound and its Derivatives
The following tables summarize the reported bioactivities of this compound and some of its derivatives. This data allows for a comparative analysis of their potency across different biological assays.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Breast Cancer | MTT | 6.28 ± 0.47 | |
| 9-fluoro-5-hydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6(2H)-one | Breast Cancer | MTT | 60 | |
| 8-fluoro-1,3-dihydroxy-9H-xanthen-9-one | Breast Cancer | MTT | 3 |
Table 2: Anti-inflammatory and Anti-allergic Activity of this compound
| Compound | Assay | IC50 | Reference |
| This compound | IgE/Ag-induced β-hexosaminidase degranulation | 46 nM | [2] |
Table 3: Neuroprotective Activity of Xanthone Derivatives
| Compound | Cell Line | Assay | EC50 / IC50 | Reference |
| Mangiferin (a C-glucosyl xanthone) | SH-SY5Y | Almal-induced neurotoxicity | EC50: 8 µM | [2][3] |
| Mangiferin | SH-SY5Y | JNK3 signaling inhibition | IC50: 98.26 nM | [2][3] |
| Xanthone derivative from Garcinia mangostana | Cell-free | Hydroxyl radical scavenging | IC50: 1.88 ± 0.09 mg/mL | [4] |
| Xanthone derivative from Garcinia mangostana | Cell-free | Superoxide radical scavenging | IC50: 2.20 ± 0.03 mg/mL | [4] |
| Xanthone derivative from Garcinia mangostana | Cell-free | Nitric oxide scavenging | IC50: 0.98 ± 0.40 mg/mL | [4] |
Table 4: Antimicrobial Activity of Xanthone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Xanthone derivative XT17 (Guanidine moiety, spacer n=3) | E. coli ATCC 25922 | 1.56 - 12.5 | [5] |
| Xanthone derivative XT17 (Guanidine moiety, spacer n=3) | S. aureus ATCC 29213 | 0.098 - 1.56 | [5] |
| Xanthone derivative XT19 (Methyl group) | Gram-positive bacteria | 6.25 - 12.5 | [5] |
| Xanthone derivative XT19 (Methyl group) | Gram-negative bacteria | >100 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
Protocol 1: Synthesis of Xanthones via Grover, Shah, and Shah (GSS) Reaction [3]
This protocol describes a one-pot synthesis of the xanthone scaffold.
Materials:
-
o-hydroxybenzoic acid derivative
-
Phenol derivative
-
Fused zinc chloride (ZnCl₂)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Sodium bicarbonate solution
-
Suitable solvent for crystallization (e.g., ethanol, acetic acid)
-
Acetic anhydride
-
Pyridine
-
Methyl sulfate
-
Potassium carbonate
-
Acetone
Procedure:
-
Combine the o-hydroxybenzoic acid, phenol, fused zinc chloride, and phosphorus oxychloride in a reaction vessel.
-
Heat the mixture on a water bath for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate and wash it with sodium bicarbonate solution followed by water.
-
Dry the crude product and crystallize it from a suitable solvent.
-
(Optional) Acetates can be prepared by reacting the product with acetic anhydride and pyridine.
-
(Optional) Methyl ethers can be prepared by reacting the product with methyl sulfate and potassium carbonate in acetone.
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity.
Anticancer Activity Assays
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory and Anti-allergic Activity Assays
Protocol 3: β-Hexosaminidase Degranulation Assay in Mast Cells [2]
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells, a key event in the allergic response.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
96-well plates
-
Tyrode's buffer
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
Triton X-100 (for cell lysis)
-
Microplate reader
Procedure:
-
Sensitize mast cells with anti-DNP IgE overnight.
-
Wash the cells and resuspend them in Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound derivatives for 30 minutes.
-
Stimulate degranulation by adding DNP-HSA. Include a positive control (antigen only) and a negative control (buffer only). A total release control is achieved by lysing cells with Triton X-100.
-
After incubation (e.g., 30-60 minutes at 37°C), centrifuge the plate and collect the supernatant.
-
Incubate the supernatant with the p-NAG substrate solution.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release and determine the IC50 value.
Neuroprotective Activity Assays
Protocol 4: Neuroprotection Assay in SH-SY5Y Cells
This protocol uses the human neuroblastoma SH-SY5Y cell line to model neuronal damage and assess the protective effects of compounds.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Differentiating agents (e.g., retinoic acid)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-β peptide for Alzheimer's model)
-
This compound derivatives
-
MTT assay reagents (as in Protocol 2) or other viability assays (e.g., LDH release assay)
Procedure:
-
Differentiate SH-SY5Y cells into a neuronal phenotype by treating with retinoic acid for several days.
-
Pre-treat the differentiated cells with various concentrations of this compound derivatives for a specified time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA or Amyloid-β).
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay (Protocol 2) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Calculate the percentage of neuroprotection and determine the EC50 value (the concentration of the compound that provides 50% of the maximum protection).
Antimicrobial Activity Assays
Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives are believed to exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
This compound derivatives may exert their anticancer effects through multiple mechanisms, including the inhibition of enzymes like aromatase and the modulation of signaling pathways that control cell proliferation and survival.
Aromatase Inhibition: Some this compound derivatives have been shown to inhibit aromatase, an enzyme crucial for estrogen biosynthesis, which is a key target in hormone-dependent breast cancer.[6]
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting their survival and proliferation. Inhibition of STAT3 phosphorylation is a promising anticancer strategy. Western blot analysis can be used to assess the effect of this compound derivatives on STAT3 phosphorylation.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cell growth and survival. The MAPK/Twist1 pathway has been implicated in cancer cell migration and invasion.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound are linked to the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Inhibition of IκB kinase (IKK) phosphorylation prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.
MAPK Signaling Pathway: The p38 and JNK components of the MAPK pathway are activated by inflammatory stimuli and contribute to the production of inflammatory mediators.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of this compound derivatives.
References
- 1. Xanthones from the stems of Calophyllum membranaceum Gardn. et Champ. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemicals from Calophyllum canum Hook f. ex T. Anderson and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jacareubin Delivery Systems in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on established methodologies for the formulation and in vivo testing of nanoparticle, liposome, and micelle delivery systems for poorly water-soluble compounds. To date, specific research on jacareubin formulated in these delivery systems for in vivo studies is not extensively available in published literature. Therefore, these protocols should be considered as a starting point for research and development, and optimization will be required.
Introduction to this compound and the Need for Advanced Delivery Systems
This compound, a xanthone isolated from the heartwood of Calophyllum brasiliense, has demonstrated promising anti-inflammatory and antioxidant properties.[1] Its mechanism of action has been linked to the inhibition of inflammatory pathways, including the Toll-like receptor 4 (TLR4) signaling cascade. However, like many natural polyphenolic compounds, this compound's poor water solubility may limit its bioavailability and therapeutic efficacy in vivo. Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, offer potential solutions to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery.
Section 1: this compound-Loaded Nanoparticles
Application Note
Polymeric nanoparticles can encapsulate hydrophobic drugs like this compound within their core, protecting the drug from degradation and controlling its release. For in vivo applications, biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used. Encapsulating this compound in nanoparticles is hypothesized to increase its circulation time, enhance its accumulation in inflamed tissues through the enhanced permeability and retention (EPR) effect, and improve its overall therapeutic index.
Hypothetical Experimental Protocol: Preparation and In Vivo Evaluation of this compound-Loaded PLGA Nanoparticles
1. Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Male C57BL/6 mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) for inducing inflammation
-
ELISA kits for TNF-α and IL-6
2. Preparation of this compound-Loaded PLGA Nanoparticles:
This protocol is based on the solvent evaporation method.
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane (organic phase).
-
Prepare a 2% w/v solution of PVA in deionized water (aqueous phase).
-
Add the organic phase to 10 mL of the aqueous phase under constant stirring.
-
Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath.
-
Stir the resulting oil-in-water emulsion at room temperature overnight to allow for the evaporation of dichloromethane.
-
Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilize the final nanoparticle suspension for long-term storage.
3. Characterization of Nanoparticles:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
Encapsulation Efficiency (EE): Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO). Quantify the this compound content using UV-Vis spectroscopy or HPLC. The EE is calculated as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100%
4. In Vivo Efficacy Study in a Mouse Model of Acute Lung Inflammation:
-
Acclimatize male C57BL/6 mice for one week.
-
Divide the mice into four groups (n=6 per group):
-
Group 1: Saline control
-
Group 2: LPS only
-
Group 3: LPS + free this compound (e.g., 10 mg/kg, administered intraperitoneally)
-
Group 4: LPS + this compound-loaded nanoparticles (equivalent to 10 mg/kg this compound, administered intravenously)
-
-
Administer the respective treatments 1 hour before inducing inflammation.
-
Induce acute lung inflammation by intratracheal instillation of LPS (1 mg/kg).
-
After 6 hours, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze TNF-α and IL-6 levels in the BALF using ELISA kits.
-
Perform histological analysis of lung tissue to assess inflammation.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-NP | 150 ± 20 | 0.15 ± 0.05 | -25 ± 5 | 85 ± 5 |
Table 2: In Vivo Efficacy of this compound Nanoparticles in a Mouse Model of Lung Inflammation
| Treatment Group | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) | Lung Inflammation Score |
| Saline Control | 50 ± 10 | 20 ± 5 | 0.5 ± 0.2 |
| LPS Only | 1500 ± 200 | 800 ± 100 | 4.5 ± 0.5 |
| LPS + Free this compound | 800 ± 150 | 400 ± 80 | 2.5 ± 0.4 |
| LPS + this compound-NP | 400 ± 100 | 200 ± 50 | 1.5 ± 0.3 |
Section 2: this compound-Loaded Liposomes
Application Note
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it would be entrapped within the lipid bilayer. PEGylated (stealth) liposomes are often used in vivo to prolong circulation time by reducing uptake by the reticuloendothelial system (RES). Liposomal delivery of this compound is expected to improve its solubility, stability, and pharmacokinetic profile.
Hypothetical Experimental Protocol: Preparation and In Vivo Evaluation of this compound-Loaded Liposomes
1. Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Female BALB/c mice (6-8 weeks old)
-
Carrageenan for inducing paw edema
2. Preparation of this compound-Loaded Liposomes:
This protocol is based on the thin-film hydration method.
-
Dissolve 5 mg of this compound, 100 mg of SPC, 30 mg of cholesterol, and 10 mg of DSPE-PEG(2000) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator at 40°C.
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid transition temperature.
-
To obtain unilamellar vesicles of a specific size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes (e.g., 100 nm pore size).
-
Separate the unencapsulated this compound by dialysis against PBS.
3. Characterization of Liposomes:
-
Vesicle Size and Zeta Potential: Determine using DLS.
-
Encapsulation Efficiency (EE): Disrupt a known amount of the liposomal formulation with a suitable solvent (e.g., methanol). Quantify the this compound content by HPLC. The EE is calculated as described for nanoparticles.[2][][4][5]
4. In Vivo Efficacy Study in a Rat Model of Carrageenan-Induced Paw Edema:
-
Acclimatize female BALB/c mice for one week.
-
Divide the mice into four groups (n=6 per group):
-
Group 1: Saline control
-
Group 2: Carrageenan only
-
Group 3: Carrageenan + free this compound (e.g., 10 mg/kg, administered orally)
-
Group 4: Carrageenan + this compound-loaded liposomes (equivalent to 10 mg/kg this compound, administered intravenously)
-
-
Administer the treatments 30 minutes before inducing inflammation.
-
Induce paw edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition.
Data Presentation
Table 3: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation | Average Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-Lipo | 120 ± 15 | 0.20 ± 0.07 | -15 ± 4 | 90 ± 6 |
Table 4: In Vivo Efficacy of this compound Liposomes in a Mouse Model of Paw Edema
| Treatment Group | Paw Edema Inhibition at 3h (%) |
| Saline Control | N/A |
| Carrageenan Only | 0 |
| Carrageenan + Free this compound | 35 ± 5 |
| Carrageenan + this compound-Lipo | 65 ± 8 |
Section 3: this compound-Loaded Micelles
Application Note
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability and biocompatibility. Micellar formulations can significantly increase the aqueous solubility of hydrophobic drugs and prolong their circulation time in vivo.
Hypothetical Experimental Protocol: Preparation and In Vivo Evaluation of this compound-Loaded Micelles
1. Materials:
-
This compound
-
Poly(ethylene glycol)-block-poly(D,L-lactide) (PEG-PLA)
-
Acetone
-
Deionized water
-
Male Wistar rats (200-250 g)
2. Preparation of this compound-Loaded Micelles:
This protocol is based on the dialysis method.
-
Dissolve 5 mg of this compound and 50 mg of PEG-PLA in 2 mL of acetone.
-
Add the organic solution dropwise to 10 mL of deionized water under gentle stirring.
-
Stir the mixture for 2 hours to allow for initial micelle formation.
-
Transfer the solution to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 24 hours to remove the acetone and unencapsulated drug.
-
Filter the final micellar solution through a 0.22 µm syringe filter to sterilize and remove any aggregates.
3. Characterization of Micelles:
-
Micelle Size and PDI: Determine using DLS.
-
Critical Micelle Concentration (CMC): The CMC of the block copolymer can be determined using fluorescence spectroscopy with a probe like pyrene.[6][7][8][9][10]
-
Drug Loading Content (LC) and Encapsulation Efficiency (EE): Lyophilize a known volume of the micellar solution. Dissolve the dried micelles in a suitable solvent and quantify the this compound content by HPLC.
-
LC (%) = (Mass of drug in micelles / Mass of micelles) x 100%
-
EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100%
-
4. In Vivo Pharmacokinetic Study in Rats:
-
Acclimatize male Wistar rats for one week.
-
Divide the rats into two groups (n=5 per group):
-
Group 1: Free this compound (e.g., 5 mg/kg, intravenous injection)
-
Group 2: this compound-loaded micelles (equivalent to 5 mg/kg this compound, intravenous injection)
-
-
Administer the formulations via tail vein injection.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Data Presentation
Table 5: Physicochemical Properties of this compound-Loaded Micelles
| Formulation | Average Micelle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| This compound-Micelle | 50 ± 10 | 0.18 ± 0.06 | 8 ± 2 | 88 ± 5 |
Table 6: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | t½ (h) | AUC (0-∞) (µg·h/mL) | CL (mL/h/kg) | Vd (L/kg) |
| Free this compound | 1.5 ± 0.3 | 2.5 ± 0.5 | 2.0 ± 0.4 | 4.3 ± 0.8 |
| This compound-Micelle | 8.2 ± 1.5 | 15.6 ± 2.8 | 0.32 ± 0.07 | 1.8 ± 0.4 |
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Below are diagrams of the TLR4 and NF-κB pathways, which are critical in inflammatory responses.
Caption: TLR4 Signaling Pathway Inhibition by this compound.
Caption: Canonical NF-κB Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo evaluation of this compound delivery systems.
Caption: In Vivo Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 4. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. justagriculture.in [justagriculture.in]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
Troubleshooting & Optimization
Technical Support Center: Improving Jacareubin Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of jacareubin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a naturally occurring xanthone found in plants of the Calophyllum genus. It has demonstrated various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. However, like many natural phenolic compounds, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inconsistent results, and reduced bioavailability in in vitro assays.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for cell-based experiments. Ethanol can also be used, but this compound's solubility in ethanol is generally lower than in DMSO. It is practically insoluble in water.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to test the tolerance of your specific cell line to DMSO, as sensitivity can vary.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Reduce the stock solution concentration: Preparing a more dilute stock solution in DMSO can help prevent precipitation upon dilution into the aqueous cell culture medium.
-
Use a serial dilution approach: Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilution steps in media or a mixture of solvent and media.
-
Optimize the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the cell culture medium. Try using a lower final concentration.
-
Consider formulation strategies: For persistent issues, advanced formulation techniques like complexation with cyclodextrins can be explored to enhance aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in cell-based assays.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates immediately upon addition to media. | The concentration of this compound in the final solution exceeds its aqueous solubility. The high concentration of the DMSO stock solution is causing the compound to "crash out" when introduced to the aqueous environment. | 1. Lower the concentration of your this compound stock solution. 2. Perform a serial dilution of the stock solution into the media. 3. Ensure the final DMSO concentration is within a tolerable range for your cells (typically ≤ 0.5%). |
| Inconsistent or non-reproducible results in cell-based assays. | Incomplete dissolution of this compound in the stock solution. Precipitation of this compound in the cell culture plate over time. | 1. Ensure your this compound stock solution is fully dissolved before use. Gentle warming and vortexing may help. 2. Visually inspect your cell culture plates under a microscope for any signs of precipitation during the experiment. 3. Prepare fresh dilutions of this compound for each experiment. |
| Observed cytotoxicity is higher than expected. | The concentration of the co-solvent (e.g., DMSO) is too high. The this compound concentration is too high. | 1. Run a solvent control to determine the toxicity of the solvent alone on your cells. 2. Reduce the final concentration of the solvent in your assay. 3. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
Quantitative Solubility Data
Precise experimental solubility data for this compound in common laboratory solvents is not widely published. However, chemoinformatic predictions and data from structurally similar xanthones can provide guidance.
| Solvent | Predicted/Reported Solubility | Notes |
| Water | Very Low (Calculated log S: -5.3)[1] | This compound is considered practically insoluble in aqueous solutions. |
| DMSO | Soluble | While a specific mg/mL value is not readily available, DMSO is the recommended solvent for creating stock solutions. Start with a concentration of 10-20 mM and adjust as needed. |
| Ethanol | Moderately Soluble | Studies on similar xanthones show that ethanol can be an effective solvent, though typically less so than DMSO.[2] |
| Acetone | Moderately Soluble | Like ethanol, acetone has been used for the extraction of xanthones, indicating some degree of solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 326.3 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell-Based Assays
This protocol provides a general procedure for diluting a DMSO stock solution of this compound into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to reach the desired final concentration. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL of media with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM this compound solution in 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Add the final this compound dilution to your cell culture plates.
-
Always include a vehicle control (e.g., 0.1% DMSO in media) in your experiment to account for any effects of the solvent.
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate the proposed mechanisms of action.
Inhibition of the TLR4/NF-κB Signaling Pathway
This compound is suggested to inhibit the inflammatory response by interfering with the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a critical component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
References
Technical Support Center: Overcoming Jacareubin Instability in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with jacareubin instability during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution changes color and loses efficacy after being added to the cell culture medium. What is happening?
A1: this compound, like many phenolic compounds, is susceptible to degradation in aqueous and oxygen-rich environments such as cell culture media. The observed color change is a likely indicator of chemical transformation, which can lead to a loss of the compound's biological activity. Several factors in standard culture media can contribute to this instability, including pH, light exposure, temperature, and oxidative stress.[1][2][3]
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your this compound stock solutions and culture plates from light by using amber vials and covering plates with foil.[4][5] Photosensitivity has been observed in other complex molecules, leading to degradation.[6]
-
Control pH: The stability of phenolic compounds can be highly pH-dependent.[1][4][7] While most culture media are buffered around pH 7.2-7.4, it is crucial to ensure your medium's pH is stable. Consider if your experimental conditions (e.g., high cell density, addition of acidic or basic compounds) might be altering the local pH.
-
Prepare Fresh Solutions: It is recommended to prepare this compound solutions fresh for each experiment and add them to the culture medium immediately before treating the cells. Long-term storage of this compound in solution is not recommended.
-
Assess for Oxidation: The presence of dissolved oxygen and metal ions in culture media can catalyze the oxidation of phenolic compounds.[3][8]
Q2: How should I prepare and store this compound stock solutions to maximize stability?
A2: Proper preparation and storage of this compound stock solutions are critical to ensure consistent experimental results.
Storage Recommendations (General Guidance):
| Form | Storage Condition | Recommended Duration |
| Solid | Tightly sealed vial, protected from light, at -20°C | Up to 6 months |
| Stock Solution | Aliquots in tightly sealed vials, protected from light, at -20°C | Up to 1 month |
It is always best to refer to the supplier's specific storage recommendations.
Solvent Choice:
-
For initial solubilization, use a high-quality, anhydrous solvent such as DMSO.
-
Minimize the concentration of the organic solvent in the final culture medium (typically <0.5%) to avoid solvent-induced artifacts.
Q3: Are there any supplements I can add to my culture medium to improve this compound stability?
A3: While there is no specific data on stabilizing agents for this compound, general strategies for preventing the degradation of sensitive compounds in solution can be applied.
Potential Stabilizing Agents:
-
Antioxidants: The addition of antioxidants to the culture medium could potentially mitigate oxidative degradation. However, it is crucial to test for any interference with the experimental model. Some antioxidants have been shown to accelerate degradation in specific contexts.[8][9]
-
Caution: The choice and concentration of an antioxidant should be carefully validated, as they can also impact cell physiology and the activity of this compound itself.
-
-
Chelating Agents: Metal ions in culture media can catalyze oxidative reactions. The addition of a chelating agent like EDTA might help stabilize this compound.[9]
-
Caution: EDTA can chelate essential divalent cations (e.g., Ca2+, Mg2+) in the medium, which can affect cell adhesion and signaling. Use with caution and at the lowest effective concentration.
-
Q4: How can I experimentally determine the stability of this compound in my specific culture medium?
A4: A stability study can be performed to quantify the degradation of this compound under your experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve:
-
Incubating this compound in your cell-free culture medium under standard culture conditions (e.g., 37°C, 5% CO2).
-
Collecting aliquots at different time points.
-
Quantifying the remaining this compound concentration using an appropriate analytical method like HPLC or UV-Vis spectrophotometry.[10][11]
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as for a typical experiment (e.g., with FBS, antibiotics)
-
Sterile, amber microcentrifuge tubes or a foil-covered multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Spike the cell culture medium with the this compound stock solution to the final desired experimental concentration. Ensure the final solvent concentration is minimal and consistent across all samples.
-
-
Incubation:
-
Aliquot the this compound-containing medium into amber microcentrifuge tubes or a foil-covered plate.
-
Place the samples in a cell culture incubator at 37°C and 5% CO2.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The "0 hour" sample should be collected immediately after preparation.
-
-
Sample Storage:
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Quantification:
-
Thaw the samples and analyze the concentration of this compound using a validated analytical method.
-
HPLC-UV: This is a highly specific and sensitive method for quantifying small molecules. An appropriate C18 column and a mobile phase optimized for this compound separation would be required. Detection can be performed at a UV wavelength where this compound has maximum absorbance.
-
UV-Vis Spectrophotometry: If an HPLC is not available, a spectrophotometer can be used. A full wavelength scan of a fresh this compound solution should be performed to determine the wavelength of maximum absorbance (λmax). The absorbance of the samples at this λmax can then be measured. Note that this method is less specific and may be influenced by degradation products that absorb at the same wavelength.[11]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics. Calculate the half-life (t1/2) of this compound in the medium.
-
Visualizations
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosensitivity and hyperpigmentation in amiodarone-treated patients: incidence, time course, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approaches to improve the stability of the antiviral agent UC781 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Jacareubin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Jacareubin in experimental settings.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results when using this compound.
This guide will help you troubleshoot potential off-target effects of this compound that may be contributing to variability in your results.
Table 1: Quantitative Data Summary for this compound
| Parameter | Value | Target/System | Notes |
| IC50 | 46 nM | IgE/Antigen-induced mast cell degranulation | This value represents the half-maximal inhibitory concentration for the on-target effect of this compound in preventing mast cell degranulation.[1][2] |
| Known Primary Targets | - Toll-like receptor 4 (TLR4) signaling pathway- FcεRI-induced calcium influx and Reactive Oxygen Species (ROS) production in mast cells | - Inhibition of TLR4 signaling leads to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.- Blockade of Ca2+ channels and ROS formation prevents anaphylactic degranulation of mast cells.[1][2] | |
| Potential Off-Target Areas of Concern | - Protein Kinase C (PKC) isoforms- General cytotoxicity at high concentrations | - Some xanthone derivatives have been shown to inhibit PKC.[3]- Like many natural products, this compound may exhibit cytotoxicity against various cell lines at concentrations significantly higher than its IC50 for on-target activity. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target mechanisms of action for this compound?
A1: this compound is known to exert its effects through two primary mechanisms:
-
Inhibition of Mast Cell Degranulation: this compound is a potent inhibitor of IgE/Antigen-induced degranulation in mast cells, with a reported IC50 of 46 nM.[1][2] It achieves this by blocking the influx of extracellular calcium and the production of reactive oxygen species (ROS), both of which are critical for the release of inflammatory mediators from mast cell granules.[1][2]
-
Inhibition of TLR4 Signaling: this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α and IL-6.
Caption: this compound's inhibitory action on mast cell degranulation.
Q2: What are the potential off-target effects of this compound?
A2: Currently, a comprehensive off-target profile for this compound is not publicly available. However, based on the activities of similar compounds (xanthones and coumarins), researchers should be aware of the following potential off-target activities:
-
Protein Kinase C (PKC) Inhibition: Some xanthone derivatives have been reported to inhibit various isoforms of PKC.[3] If your experimental system is sensitive to PKC modulation, it is advisable to perform control experiments.
-
Cytotoxicity: Many natural products, including xanthones and coumarins isolated from Calophyllum species, have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] It is crucial to determine the cytotoxic concentration of this compound in your specific cell type and use it at concentrations well below this threshold to avoid confounding cytotoxic effects with on-target activity.
Q3: How can I experimentally minimize and control for off-target effects of this compound?
A3: A multi-pronged approach is recommended to ensure the observed effects are due to the on-target activity of this compound.
References
- 1. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of mammea type coumarins from Calophyllum brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative, cytotoxic and antitumour activity of coumarins isolated from Calophyllum brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Jacareubin Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals, encountering precipitation of experimental compounds in stock solutions can be a significant roadblock. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of Jacareubin precipitation, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring xanthone compound isolated from plants of the Calophyllum genus. Like many other xanthones, it exhibits poor solubility in aqueous solutions, which can lead to precipitation when preparing stock solutions or diluting them in culture media for in vitro experiments. This precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: Which solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly soluble plant-derived compounds for in vitro studies. Ethanol can also be used, though this compound's solubility may be lower. It is crucial to use anhydrous (water-free) solvents to minimize precipitation.
Q3: My this compound precipitated after diluting the DMSO stock solution in my aqueous cell culture medium. What happened?
This phenomenon is known as "solvent-shifting" or "antisolvent precipitation." this compound is highly soluble in a strong organic solvent like DMSO but poorly soluble in the aqueous environment of cell culture media. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the solvent environment changes drastically, causing the this compound to crash out of the solution.
Q4: How should I store my this compound stock solution to prevent degradation and precipitation?
For long-term storage, this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Keep the vials tightly sealed and protected from light. For short-term storage (a few days), 4°C may be acceptable, but it is always best to prepare fresh dilutions for each experiment.
Troubleshooting Guide: this compound Precipitation
This section provides a step-by-step guide to troubleshoot and prevent this compound precipitation in your stock solutions.
Issue 1: this compound powder does not dissolve completely in the initial solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent to lower the concentration. |
| Low Temperature | Gently warm the solution in a 37°C water bath. Avoid excessive heat, which can degrade the compound. |
| Incomplete Dissolution | Use a vortex mixer for vigorous agitation. For persistent issues, sonication in a water bath for 5-10 minutes can be effective. |
Issue 2: Precipitation occurs immediately upon dilution of the stock solution into aqueous media.
| Possible Cause | Troubleshooting Step |
| Rapid Solvent Shift | Employ a stepwise dilution method. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) cell culture medium containing serum (if applicable). Mix thoroughly, and then add this intermediate dilution to the final volume of the medium. |
| High Final Concentration | Ensure the final concentration of this compound in the aqueous medium is below its solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration without precipitation. |
| Low Temperature of Media | Always use pre-warmed cell culture media for dilutions. |
Issue 3: The diluted solution becomes cloudy or shows precipitation over time.
| Possible Cause | Troubleshooting Step |
| Solution Instability | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Supersaturation | The initial dilution may have resulted in a supersaturated solution that is unstable. Reduce the final concentration of this compound. |
Quantitative Data: Solubility of Related Xanthones
| Solvent | Solubility of Xanthone |
| Dimethyl Sulfoxide (DMSO) | >25 mg/mL |
| Acetone | >12 mg/mL |
| Ethyl Acetate | >12 mg/mL |
| Toluene | >12 mg/mL |
| Methanol | <4 mg/mL |
| Water | <4 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 326.3 g/mol )
-
Anhydrous, sterile-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 3.263 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Methodology:
-
Prepare an intermediate dilution: Add a small volume of the 10 mM this compound stock solution to a sterile tube containing a larger volume of pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you could first add 1 µL of the 10 mM stock to 99 µL of medium (to make a 100 µM intermediate dilution).
-
Mix thoroughly: Gently vortex or pipette up and down to mix the intermediate dilution.
-
Final dilution: Add the required volume of the intermediate dilution to your cell culture plate wells containing pre-warmed medium to achieve the desired final concentration. For the example above, you would add 100 µL of the 100 µM intermediate dilution to 900 µL of medium in the well.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Workflow for a Cell-Based Assay with this compound
Technical Support Center: Enhancing the Bioavailability of Jacareubin for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of jacareubin. This compound, a xanthone found in the heartwood of Calophyllum brasiliense, exhibits promising therapeutic potential but, like many other xanthones, its poor aqueous solubility presents a significant hurdle for in vivo studies. This guide offers insights into formulation strategies and experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo research?
A1: this compound is a naturally occurring xanthone with demonstrated anti-inflammatory, antioxidant, and potential anti-cancer properties.[1][2][3] However, its clinical translation is often hindered by its low aqueous solubility, which leads to poor absorption from the gastrointestinal tract and consequently, low oral bioavailability. This means that only a small fraction of the administered dose reaches systemic circulation to exert its pharmacological effects, making it challenging to achieve therapeutic concentrations in vivo.
Q2: What are the primary strategies for enhancing the in vivo bioavailability of poorly soluble compounds like this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of the compound. Key strategies include:
-
Nanoformulations: Reducing the particle size to the nanometer scale dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution. Common nanoformulations include nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[4]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, which can enhance the dissolution rate.
-
Complexation: The formation of inclusion complexes with molecules like cyclodextrins can significantly improve the aqueous solubility of hydrophobic drugs.[5][6][7]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as soft capsules with vegetable oils can improve its absorption.
Q3: Are there any successful examples of enhancing the bioavailability of xanthones similar to this compound?
A3: Yes, a notable example is α-mangostin, another xanthone with low oral bioavailability. A study demonstrated that formulating α-mangostin in a soft capsule with vegetable oil as the dispersion matrix significantly improved its absolute bioavailability in rats.[8][9][10] This approach could be a promising starting point for this compound formulations.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low and variable drug exposure in vivo | Poor aqueous solubility of this compound leading to incomplete dissolution and absorption. | Implement a bioavailability enhancement strategy such as developing a nanoemulsion, solid dispersion, or a lipid-based formulation. |
| Precipitation of this compound in aqueous media during in vitro assays | The hydrophobic nature of this compound causes it to crash out of solution. | Use a formulation approach. For in vitro cell-based assays, dissolving this compound in a small amount of DMSO and then diluting it in the cell culture medium may be an option, but the final DMSO concentration should be kept low (typically <0.1%) to avoid cellular toxicity. |
| Inconsistent results between different animal subjects | Food effects can significantly alter the absorption of poorly soluble drugs. The formulation may not be stable. | Standardize the fasting period for animals before dosing. Ensure the formulation is homogenous and stable throughout the duration of the experiment. |
| Difficulty in achieving a high drug loading in the formulation | The physicochemical properties of this compound may limit its incorporation into certain carriers. | Screen different lipids, polymers, or cyclodextrins to find a carrier with better compatibility and solubilizing capacity for this compound. A combination of approaches may also be beneficial. |
Quantitative Data: Pharmacokinetic Parameters
As specific oral bioavailability data for this compound is limited in publicly available literature, the following table presents data from a successful study on enhancing the bioavailability of a similar xanthone, α-mangostin, for illustrative purposes. These values can serve as a benchmark for what may be achievable with this compound with an optimized formulation.
Table 1: Pharmacokinetic Parameters of α-Mangostin in Rats Following Oral Administration of a Soft Capsule Formulation [8][10]
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Low | 185.3 ± 21.7 | 4.0 ± 0.5 | 1435.6 ± 169.2 | 61.1 |
| Medium | 298.5 ± 35.2 | 4.5 ± 0.6 | 2408.9 ± 283.9 | 51.5 |
| High | 456.8 ± 53.8 | 5.0 ± 0.7 | 3987.4 ± 470.1 | 42.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Below are detailed methodologies for two common and effective strategies for enhancing the bioavailability of poorly soluble compounds, adapted for this compound.
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the oil phase at a predetermined concentration. Gentle heating and stirring may be required to facilitate dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.
-
Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a set pressure (e.g., 15,000 psi).
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of this compound should also be determined.
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). This will result in the formation of a thin film on the flask wall.
-
Drying: Further dry the film under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, and then mill and sieve it to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound within the carrier. In vitro dissolution studies should also be performed.
Visualizations
Caption: Workflow for this compound Nanoemulsion Preparation.
Caption: Workflow for this compound Solid Dispersion Preparation.
Caption: Logical Flow of Bioavailability Enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary Study of Structure-Activity Relationship of Xanthone and this compound Derivatives in Inhibiting Aromatase Activity via in Vitro and in-Silico Approaches [publishing.emanresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of phloretin by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Method of Effectively Improved α-Mangostin Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Method of Effectively Improved α-Mangostin Bioavailability | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-UV for Jacareubin Quantification
Welcome to the technical support center for the quantification of Jacareubin using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development, validation, and troubleshooting.
Experimental Protocol: Proposed HPLC-UV Method
This section details a recommended starting point for developing a robust HPLC-UV method for the quantification of this compound. The following protocol is based on established methods for the analysis of xanthones from Calophyllum species, the botanical source of this compound.
1. Sample Preparation (from Calophyllum extract)
-
Extraction: Accurately weigh approximately 10 mg of the dried plant extract and place it into a 10 mL volumetric flask.
-
Dissolution: Add methanol to the flask, vortex for 1 minute, and then sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial to remove particulate matter. An appropriate dilution may be necessary to fit the calibration curve range.
2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol and Water (e.g., 90:10 v/v). The ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Xanthones typically exhibit strong absorbance between 240-260 nm and 310-330 nm. The optimal wavelength for this compound should be determined by scanning a standard solution from 200-400 nm. A starting wavelength of 254 nm is recommended.
-
Run Time: Approximately 15 minutes, or until the this compound peak has eluted and the baseline is stable.
Method Validation Parameters
Method validation ensures that the analytical procedure is suitable for its intended purpose. The following table summarizes key validation parameters and their typical acceptance criteria according to ICH guidelines.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.999 | Establishes the relationship between concentration and detector response. |
| Range | Typically 80% to 120% of the target concentration. | The concentration interval where the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate (Inter-day): ≤ 2% | Demonstrates the consistency of results for repeat analyses. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The analyte peak is well-resolved from impurities and excipients (Resolution > 2). | Ensures the method accurately measures only the intended analyte. |
| Robustness | % RSD ≤ 2% after minor changes to method parameters. | Measures the method's capacity to remain unaffected by small, deliberate variations. |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the this compound quantification process.
Caption: Workflow for this compound HPLC-UV analysis.
Troubleshooting Guide
This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.
Q1: Why is my this compound peak tailing or showing poor shape?
A1: Peak tailing is often caused by secondary interactions between the analyte and the column stationary phase or by issues with the mobile phase.
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. While the proposed method does not use a buffer, adding a small amount of acid (e.g., 0.1% formic acid) can sometimes improve the peak shape of phenolic compounds like xanthones.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like isopropanol (disconnecting it from the detector first).
-
Column Overload: You may be injecting too much sample. Try diluting your sample and re-injecting.
-
Column Degradation: The column itself may be old or degraded. If other solutions fail, try replacing the column.
Q2: My peak retention times are shifting between injections. What's wrong?
A2: Retention time instability can point to problems with the pump, mobile phase preparation, or column equilibration.
-
Inadequate Equilibration: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the mobile phase before starting the analysis.[1]
-
Pump Issues: Check for leaks in the pump or flow lines. Air bubbles in the pump head can also cause flow rate fluctuations; degas your mobile phase thoroughly and prime the pump.[2]
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the solvent proportioning valves are working correctly.[1] If preparing it manually, ensure it is mixed thoroughly.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
Q3: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks are unexpected peaks that can originate from the previous injection (carryover) or from contamination.
-
Identify the Source: Run a blank injection (injecting only the mobile phase). If the ghost peak appears, it's likely from carryover or system contamination. If it doesn't, the contamination may be in your sample diluent.
-
Improve Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to remove all analytes from the needle.
-
Extend Run Time: A component from a previous injection may be eluting very late. Extend your run time to see if the ghost peak is part of the previous chromatogram.
Q4: The baseline of my chromatogram is noisy or drifting. How can I fix this?
A4: Baseline issues can stem from the detector, pump, or mobile phase.
-
Degas Mobile Phase: Inadequately degassed mobile phase is a common cause of baseline noise.
-
Check Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy; if it's low, it may need replacement.
-
Contaminated Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents. Bacterial growth in aqueous solutions can also cause noise.[1]
-
System Leaks: Check for leaks throughout the system, as pressure fluctuations can manifest as baseline noise.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing inconsistent retention times.
Caption: Logic diagram for troubleshooting retention time drift.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving my this compound standard and extracts? A1: Methanol or acetonitrile are excellent choices as they are compatible with reverse-phase HPLC and are good solvents for xanthones. Ensure your final sample is dissolved in a solvent with a composition similar to or weaker than the mobile phase to prevent peak distortion.
Q2: How should I store my this compound stock solutions and samples? A2: Like many phenolic compounds, this compound may be sensitive to light and temperature. Stock solutions should be stored in amber volumetric flasks or vials at 2-8°C. It is recommended to prepare fresh sample solutions daily to avoid degradation.
Q3: Can I use a gradient elution method instead of isocratic? A3: Yes. If your sample contains multiple compounds with different polarities, a gradient elution (e.g., starting with a higher percentage of water and gradually increasing the methanol/acetonitrile concentration) can provide better separation and shorter run times for late-eluting compounds.
Q4: My sample is in a complex matrix (e.g., a cream or biological fluid). How should I prepare it? A4: For complex matrices, a more rigorous sample cleanup is required. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances before HPLC analysis. The specific SPE cartridge or LLE solvent system would need to be optimized for your matrix.[3]
References
Technical Support Center: Synthesis of Jacareubin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Jacareubin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the xanthone core of this compound derivatives?
A1: The most frequently employed method is the Grover, Shah, and Shah (GSS) reaction. This is a one-pot synthesis that involves the condensation of a phenol with a benzoic acid derivative, which then cyclizes to form the xanthone scaffold.[1] For this compound, this would typically involve the reaction of a polyhydroxylated benzoic acid with a phloroglucinol derivative.
Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation step. What could be the reason?
A2: The formation of multiple products in Friedel-Crafts acylation, especially with highly activated aromatic rings like phenols, can be due to polyacylation.[2] Although the introduction of an acyl group deactivates the ring, making a second acylation less favorable, highly activated substrates can still undergo multiple acylations.[3] Another possibility is the presence of impurities in your starting materials leading to side reactions.
Q3: My Friedel-Crafts acylation reaction is giving a low yield or not starting at all. What should I check?
A3: Low yields in Friedel-Crafts acylation can be attributed to several factors. Common issues include a deactivated aromatic ring due to electron-withdrawing groups, suboptimal reaction temperatures, and poor quality of reagents, including moisture contamination of the Lewis acid catalyst.[4][5] If your starting material is a phenol, the Lewis acid can coordinate with the hydroxyl group, which can also impede the reaction.[4]
Q4: What are the main challenges in introducing the prenyl group to the xanthone core?
A4: A significant challenge in the prenylation of polyhydroxyxanthones is the lack of regioselectivity. The electron-rich nature of the xanthone core allows for prenylation at multiple positions, leading to a mixture of isomers. For instance, in the synthesis of 1,3,5-Trihydroxy-4-prenylxanthone, the C-2 position is often kinetically favored, resulting in the formation of the undesired 1,3,5-trihydroxy-2-prenylxanthone as a major byproduct.[2]
Q5: How can I improve the regioselectivity of the prenylation step?
A5: Several strategies can be employed to improve regioselectivity. Optimization of reaction conditions, including the choice of base, solvent, and temperature, can influence which hydroxyl group is deprotonated and the subsequent C-alkylation versus O-alkylation.[2] Lowering the reaction temperature may favor the thermodynamically more stable isomer.[2] Another approach is to use a Claisen rearrangement strategy, which involves an initial O-prenylation followed by a thermally or Lewis acid-catalyzed rearrangement to the C-prenylated product.[2][6]
Troubleshooting Guides
Problem 1: Low Yield in Xanthone Core Synthesis (Grover, Shah, and Shah Reaction)
| Observation | Possible Cause | Suggested Solution |
| Low or no product yield | Deactivated aromatic substrate (e.g., presence of nitro or cyano groups). | Friedel-Crafts acylation is not suitable for strongly deactivated rings.[4] Consider an alternative synthetic route if your substrate is highly deactivated. |
| Insufficient catalyst activity. | Ensure you are using a stoichiometric amount of a potent Lewis acid like AlCl₃, as it can form a complex with the ketone product.[5] Use freshly opened or properly stored anhydrous Lewis acid and dry solvent.[5] | |
| Poor quality of reagents (e.g., moisture contamination). | Use scrupulously dry glassware and anhydrous reagents. Moisture will deactivate the Lewis acid catalyst.[5] | |
| Suboptimal reaction temperature. | The optimal temperature can vary. Some reactions work well at room temperature, while others may require heating. Excessively high temperatures can lead to side reactions and decomposition.[4] | |
| Formation of multiple products (isomers) | Highly activated aromatic substrate (e.g., polyhydroxylated phenols). | Protect the hydroxyl groups as esters before acylation. The ester can be cleaved after the reaction.[4] |
| Steric hindrance influencing regioselectivity. | The choice of solvent and catalyst can sometimes influence the ortho/para ratio. Experiment with different conditions to optimize for the desired isomer.[4] |
Problem 2: Challenges in Prenylation and Cyclization
| Observation | Possible Cause | Suggested Solution |
| Formation of multiple prenylated isomers | Lack of regioselectivity on the electron-rich xanthone core. | Optimize Reaction Conditions: Experiment with different base/solvent combinations (e.g., KOH in distilled water) and lower the reaction temperature to favor the thermodynamically more stable isomer.[2][7] |
| Claisen Rearrangement Strategy: Perform an initial O-prenylation followed by a thermal or Lewis acid-catalyzed rearrangement. This can offer better regioselectivity.[2][6] | ||
| Lewis Acid Catalysis: The use of Lewis acids like BF₃·OEt₂ can promote C-alkylation over O-alkylation and may influence regioselectivity.[2] | ||
| Formation of di- or tri-prenylated products | Forcing reaction conditions. | Reduce the amount of prenylating agent and monitor the reaction closely to stop it once the desired mono-prenylated product is formed. |
| Low yield of pyranoxanthone after cyclization | Incomplete cyclization of the prenyl group. | Ensure appropriate conditions for cyclization. For example, dehydrogenation of dihydropyranoxanthones can be achieved using DDQ in dry dioxane.[6] |
Problem 3: Purification Difficulties
| Observation | Possible Cause | Suggested Solution |
| Co-elution of polar compounds during HPLC | The compounds are very polar and have low retention times on reverse-phase columns. | Modify Mobile Phase: Increase the polarity of the mobile phase by increasing the water content in your methanol:water or acetonitrile:water gradient. Adding a small amount of acid (e.g., 0.1% formic acid) can also help improve peak shape and separation.[8] |
| Gradient Optimization: Use a shallower gradient at the beginning of your run to improve the separation of early-eluting polar compounds.[8] | ||
| Alternative Chromatography: Consider using High-Speed Counter-Current Chromatography (HSCCC) for the separation of polar natural products.[9] | ||
| Complex mixture of isomers and byproducts | Incomplete reaction or lack of selectivity. | Utilize analytical techniques like TLC, HPLC, and NMR to identify the major components of the reaction mixture before attempting large-scale purification.[2] |
Experimental Protocols
General Procedure for C-Prenylation of a Hydroxyxanthone
This protocol is a general guideline based on the synthesis of 1,3-dihydroxy-2-prenylxanthone and should be optimized for specific this compound derivatives.[7]
-
Dissolution: Dissolve the starting hydroxyxanthone (e.g., 1,3-dihydroxyxanthone) and a base (e.g., potassium hydroxide) in distilled water in a round-bottom flask.
-
Stirring: Stir the mixture at room temperature for a defined period (e.g., 10 minutes).
-
Addition of Prenylating Agent: Add the prenylating agent (e.g., prenyl bromide) dissolved in a suitable solvent (e.g., acetone) to the mixture via a syringe.
-
Reaction: Continue stirring the reaction mixture at room temperature for an extended period (e.g., 24 hours).
-
Acidification: Acidify the reaction mixture with a dilute acid solution (e.g., 10% HCl).
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
-
Workup: Separate the organic layer and evaporate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product using chromatographic techniques such as column chromatography or preparative HPLC.
Visualizations
Caption: Workflow for the Grover, Shah, and Shah (GSS) reaction.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. Preliminary Study of Structure-Activity Relationship of Xanthone and this compound Derivatives in Inhibiting Aromatase Activity via in Vitro and in-Silico Approaches [publishing.emanresearch.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor Activity of Some Prenylated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aca.unram.ac.id [aca.unram.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Interpreting Unexpected Results in Jacareubin Cytotoxicity Assays
Welcome to the technical support center for researchers utilizing Jacareubin in cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxic mechanism?
A1: this compound is a naturally occurring xanthone that has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action is believed to involve the induction of apoptosis. This is potentially mediated through the intrinsic mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of effector caspases like caspase-3.[1][2][3][4][5]
Q2: I'm observing a biphasic dose-response curve with this compound, where low concentrations seem to stimulate cell proliferation while high concentrations are cytotoxic. Is this normal?
A2: Yes, a biphasic or hormetic response is not unusual for phytochemicals like this compound.[6] This phenomenon, where a compound elicits opposite effects at different concentrations, has been documented for various natural compounds.[6][7] At low doses, this compound might trigger pro-survival pathways, while at higher doses, the pro-apoptotic signaling becomes dominant. It is crucial to test a wide range of concentrations to fully characterize the dose-response relationship.
Q3: My IC50 value for this compound is significantly different from published values. What could be the reason?
A3: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents.
-
Experimental Conditions: Assay duration (24, 48, or 72 hours), cell seeding density, and specific media formulations can all influence the outcome.
-
Compound Purity and Solubility: Ensure the purity of your this compound sample. Poor solubility in culture media can lead to precipitation and inaccurate effective concentrations. It's advisable to use a minimal amount of a solvent like DMSO and include a vehicle control in your experiments.[8][9]
Q4: The absorbance reading in my MTT assay is higher in some treated wells compared to the control. What does this indicate?
A4: An increase in absorbance in an MTT assay can be misleading and does not necessarily indicate increased cell viability. Potential causes include:
-
Increased Metabolic Activity: Some compounds can induce a stress response in cells, leading to a temporary increase in mitochondrial reductase activity, which would result in higher formazan production.
-
Chemical Interference: this compound, as a colored compound, might interfere with the spectrophotometric reading. It's also possible for some compounds to chemically reduce the MTT reagent directly. To test for this, run a cell-free control with your compound and the MTT reagent.[10]
-
Compound Precipitation: If this compound precipitates in the well, it can interfere with the optical density reading.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Tip |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[9] |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If precipitation is observed, reconsider the solvent and final concentration. Sonication or the use of solubilizing agents like Pluronic F-127 might be necessary.[8] |
Issue 2: Unexpected Dose-Response Curve
| Possible Cause | Troubleshooting Tip |
| Biphasic (Hormetic) Effect | Test a wider range of this compound concentrations, including very low doses, to fully characterize the dose-response curve.[6] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | The observed effect can be time-dependent. Consider performing the assay at different time points (e.g., 24, 48, and 72 hours) to capture the optimal window for cytotoxicity. |
Issue 3: High Background Signal in "No Cell" Control Wells
| Possible Cause | Troubleshooting Tip |
| Compound Interference with Assay Reagent | Run a cell-free control containing only media, this compound at various concentrations, and the assay reagent (e.g., MTT). If a signal is detected, this compound is directly interacting with the reagent. |
| Contaminated Reagents | Ensure all buffers and media are sterile and free of microbial contamination, which can metabolize the assay reagents. |
| Phenol Red Interference | The phenol red in some culture media can affect absorbance readings. Consider using a phenol red-free medium for the assay. |
Data Presentation
Table 1: Reported IC50 Values of this compound and Other Xanthones in Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| This compound | PHA-stimulated PBMCs | MTT | 72h | 85.9 |
| This compound | G0 phase-PBMCs | Trypan Blue & MTT | 72h | 315.6 |
| α-Mangostin | DLD-1 (Colon Cancer) | 7.5[11] | ||
| β-Mangostin | HeLa (Cervical Cancer) | 27.2[11] | ||
| Garcinone E | HEY (Ovarian Cancer) | Potent (exact value not specified)[11] | ||
| Xanthone Derivatives | A549 (Lung Cancer) | 3.90 - 5.50 | ||
| Xanthone Derivatives | HepG2 (Liver Cancer) | 4.50 - 10.0 | ||
| Xanthone Derivatives | HT-29 (Colon Cancer) | 4.10 - 6.40 | ||
| Xanthone Derivatives | PC-3 (Prostate Cancer) | 3.20 - 4.60 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[12][13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[17][18][19][20]
-
Cell Lysis: After treating cells with this compound, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays). The signal intensity is proportional to the caspase-3 activity.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Mandatory Visualizations
Caption: General experimental workflow for a this compound cytotoxicity assay.
Caption: Logical troubleshooting workflow for unexpected cytotoxicity results.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Reactive oxygen species induced by icaritin promote DNA strand breaks and apoptosis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Role of Reactive Oxygen Species (ROS) in Indirubin Derivative-Induced Cell Death in Cutaneous T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells [mdpi.com]
- 6. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mitochondrial dysfunction in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchhub.com [researchhub.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Caspase-3 controls both cytoplasmic and nuclear events associated with Fas-mediated apoptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-3 Research Products: Novus Biologicals [novusbio.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of Jacareubin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic promise, the xanthone jacareubin and the flavonoid quercetin have both been recognized for their antioxidant capabilities. This guide offers an in-depth, objective comparison of their antioxidant activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating their potential applications. While quercetin is a well-established antioxidant benchmark with extensive characterization, data on this compound is less abundant, making direct comparisons challenging. This document compiles available data to present a comparative overview.
Quantitative Antioxidant Activity: A Tabular Comparison
The antioxidant capacity of a compound is frequently assessed through its ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value signifies greater antioxidant potency. The following table summarizes the available IC50 values for this compound and quercetin across various antioxidant assays. It is important to note that the data for the two compounds have been sourced from different studies, and variations in experimental conditions can influence IC50 values.
| Antioxidant Assay | This compound (IC50) | Quercetin (IC50) | Reference Standard (IC50) |
| DPPH Radical Scavenging | Not Available | 4.36 ± 0.10 µM[1][2] | Ascorbic Acid: ~5 µg/mL[3] |
| ABTS Radical Scavenging | Not Available | 1.89 ± 0.33 µg/mL[4] | Trolox: ~2.9 µg/mL |
| Superoxide Radical (O2●−) Scavenging | 160.0 ± 10.0 µM | Not Directly Compared | Glutathione: 2171.5 µM |
| Hydroxyl Radical (●OH) Scavenging | 600.0 ± 50.0 µM | Not Directly Compared | α-mangostin: 8000 µM |
| Peroxynitrite (ONOO−) Scavenging | 10.0 ± 2.0 µM | Quercetin is an efficient scavenger[5] | Not Directly Compared |
| Hydrogen Peroxide (H2O2) Scavenging | Ineffective | Effective scavenger | Not Directly Compared |
Mechanisms of Antioxidant Action
Quercetin: Quercetin's antioxidant activity is multifaceted. It can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) due to its chemical structure, which includes multiple hydroxyl groups that can donate hydrogen atoms.[6][7] Beyond direct scavenging, quercetin modulates endogenous antioxidant systems. It can enhance the body's antioxidant capacity by regulating the levels of glutathione (GSH), a critical intracellular antioxidant.[6][8] Furthermore, quercetin influences various signal transduction pathways, such as MAPK and NF-κB, which are involved in the cellular response to oxidative stress.[6]
This compound: The antioxidant mechanism of this compound appears to be primarily through direct radical scavenging. Studies have demonstrated its ability to effectively scavenge superoxide, hydroxyl radicals, and peroxynitrite. The presence of hydroxyl groups in its xanthone structure facilitates the donation of hydrogen atoms to neutralize free radicals. Further research is needed to fully elucidate if this compound also modulates specific cellular signaling pathways related to oxidative stress.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. The following sections provide generalized protocols for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow.[6][9][10]
Methodology:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6]
-
Sample Preparation: The test compounds (this compound or quercetin) are dissolved and serially diluted in the same solvent to create a range of concentrations.
-
Reaction: A specific volume of the DPPH solution is added to a specific volume of each sample concentration. A blank (solvent only) and a positive control (e.g., ascorbic acid, trolox) are also prepared.[4]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (typically 30 minutes) to allow the reaction to reach completion.[4]
-
Measurement: The absorbance of each solution is measured using a spectrophotometer at approximately 517 nm.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentration.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11][12]
Methodology:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.[4][11][12]
-
Working Solution: Prior to the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]
-
Reaction: The test compound at various concentrations is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes).[11]
-
Measurement: The absorbance is read at 734 nm.[12]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[13]
Superoxide Radical (O2●−) Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals, which are generated in vitro, often by a PMS-NADH system. The reduction of Nitroblue Tetrazolium (NBT) by superoxide radicals forms a colored formazan product, which can be measured spectrophotometrically.
Methodology:
-
Reaction Mixture: The reaction mixture typically contains phosphate buffer, NADH, NBT, and the test compound at various concentrations.[14]
-
Initiation: The reaction is initiated by adding Phenazine Methosulfate (PMS).[14]
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 5 minutes).[14]
-
Measurement: The absorbance of the formazan product is measured at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the scavenger. The IC50 value is then determined.
Hydroxyl Radical (●OH) Scavenging Assay
This assay evaluates the capacity of a compound to scavenge hydroxyl radicals, which are highly reactive and damaging. A common method involves the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals, which then degrade a detector molecule like 2-deoxyribose.
Methodology:
-
Reaction Mixture: The reaction mixture consists of a phosphate buffer, FeCl₃, EDTA, 2-deoxyribose, the test compound, and H₂O₂.[15]
-
Initiation: The reaction is initiated by adding ascorbic acid to facilitate the Fenton reaction.
-
Incubation: The mixture is incubated at 37°C for a set time (e.g., 1 hour).
-
Color Development: Thiobarbituric acid (TBA) and trichloroacetic acid (TCA) are added, and the mixture is heated (e.g., in a boiling water bath for 30 minutes) to develop a colored product from the degraded deoxyribose.[15]
-
Measurement: After cooling, the absorbance of the colored solution is measured, typically around 532 nm.[15]
-
Calculation: The scavenging activity is calculated based on the reduction in color formation compared to a control. The IC50 value is subsequently determined.
Peroxynitrite (ONOO−) Scavenging Assay
This assay quantifies the ability of a compound to scavenge peroxynitrite, a potent oxidizing and nitrating agent. One method involves monitoring the protection of a fluorescent probe (like dihydrorhodamine 123) from oxidation by peroxynitrite.
Methodology:
-
Reagents: A buffer solution, the fluorescent probe, and the test compound are prepared. A solution of authentic peroxynitrite is synthesized or obtained commercially.
-
Reaction: The test compound is pre-incubated with the fluorescent probe.
-
Initiation: A known amount of peroxynitrite is added to the mixture to initiate the oxidation of the probe.
-
Measurement: The increase in fluorescence due to the oxidation of the probe is monitored over time using a fluorometer.
-
Calculation: The scavenging activity is determined by the degree to which the test compound inhibits the fluorescence increase compared to a control without the scavenger. The IC50 value is calculated from a dose-response curve.
Conclusion and Future Directions
Based on the available data, quercetin exhibits potent, well-documented antioxidant activity across a range of standard assays, including DPPH and ABTS.[1][2][4][16] Its mechanisms are understood to involve both direct radical scavenging and modulation of cellular antioxidant defenses.[6]
This compound has demonstrated significant scavenging activity against specific and highly reactive species like peroxynitrite and hydroxyl radicals. However, a lack of data from standardized assays like DPPH and ABTS makes a direct quantitative comparison with quercetin challenging. The existing evidence suggests this compound is a promising antioxidant, but its full potential remains to be characterized.
For drug development professionals and researchers, quercetin stands as a benchmark antioxidant with a robust body of evidence supporting its efficacy. This compound represents a compound of interest that warrants further investigation. Future studies should focus on evaluating this compound in standardized DPPH and ABTS assays to enable a more direct comparison with established antioxidants like quercetin. Elucidating its effects on cellular signaling pathways would also provide a more complete picture of its antioxidant profile.
References
- 1. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC Determination of Peroxynitrite Scavenging Activity of Phenols from Salvia spp. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. scribd.com [scribd.com]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. DPPH radical scavenging assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytojournal.com [phytojournal.com]
- 15. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Jacareubin in Cancer Therapy: A Comparative Guide to Xanthone Efficacy
In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, xanthones, a class of polyphenolic compounds, have garnered significant attention for their potent anti-cancer properties. This guide provides a detailed comparison of jacareubin with other prominent xanthones—α-mangostin, γ-mangostin, and gartanin—in the context of cancer therapy. The comparative analysis is supported by experimental data on their cytotoxic effects and an exploration of their underlying molecular mechanisms.
Comparative Cytotoxicity of Xanthones
The efficacy of a potential anti-cancer compound is primarily evaluated by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of this compound and other selected xanthones against a panel of human cancer cell lines.
Table 1: IC50 Values of this compound and Comparator Xanthones against Various Cancer Cell Lines (μM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Colon Cancer Lines | Other Cell Lines |
| This compound | 6.28 ± 0.47[1] | - | - | - | 85.9 (PHA-stimulated PBMCs)[2] |
| α-Mangostin | 4.7 - 8.47[3][4] | - | 24.53 ± 1.48[5] | <2 - 10 (HT29, SW620)[1] | 0.70-1.25 (MDA-MB-231, Breast)[6] |
| γ-Mangostin | - | - | - | 10 - 15 (HCT116, SW480, etc.), 68.48 ± 6.73 (HT29)[7][8][9] | - |
| Gartanin | - | - | - | - | 14.9 (22Rv1, Prostate), 15.3 (LNCaP, Prostate) |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the specific assay used.
Mechanisms of Anti-Cancer Action
The anti-cancer effects of xanthones are exerted through a variety of molecular mechanisms, primarily involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, which are often mediated by complex signaling pathways.
This compound
Current research suggests that this compound's anti-cancer activity involves the induction of cell cycle arrest at the G0/G1 phase in proliferating cells[2]. This cytostatic effect is more pronounced in actively dividing cells compared to resting cells, suggesting a degree of selectivity towards cancer cells[2]. Additionally, this compound has been shown to induce DNA strand breaks in proliferating peripheral blood mononuclear cells[2]. One study has also highlighted its potential as an aromatase inhibitor, which could be beneficial in hormone-dependent breast cancer[1].
α-Mangostin
α-Mangostin is one of the most extensively studied xanthones. Its anti-cancer effects are mediated through multiple pathways:
-
Apoptosis Induction: α-Mangostin induces apoptosis through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3[3][7][8]. It also modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2[7].
-
Cell Cycle Arrest: It can induce cell cycle arrest at the G1 phase[8].
-
Signaling Pathway Modulation: α-Mangostin has been shown to suppress the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation[3]. Specifically, it can downregulate the phosphorylation of ERK, JNK, and Akt[6]. In breast cancer cells, it has been shown to downregulate HER2/PI3K/Akt and MAPK signaling pathways[3].
γ-Mangostin
Similar to α-mangostin, γ-mangostin exhibits potent anti-cancer activities:
-
Apoptosis Induction: It induces apoptosis in colon cancer cells, which is associated with the production of reactive oxygen species (ROS) and mitochondrial dysfunction[8][9].
-
Cell Cycle Arrest: γ-Mangostin can induce cell cycle arrest at different phases depending on the cell line. For instance, it causes G2/M arrest in HCT116 colon cancer cells and G0/G1 arrest in LS174T cells. This is accompanied by the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Gartanin
Gartanin has demonstrated significant anti-cancer potential through distinct mechanisms:
-
mTOR Pathway Inhibition: Gartanin inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation. This inhibition leads to the induction of autophagy, a cellular self-degradation process that can promote cell death in some contexts[1][10].
-
Apoptosis Induction: It also induces apoptosis by activating the p53 pathway and downregulating the anti-apoptotic protein Bcl-2[1][2].
-
NEDDylation Inhibition: A novel mechanism identified for gartanin is the inhibition of NEDDylation, a post-translational modification process crucial for the activity of certain ubiquitin ligases that control the stability of key cancer-related proteins[5].
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are the standard protocols for the key assays used to evaluate the anti-cancer effects of xanthones.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone compound (e.g., this compound, α-mangostin) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the xanthone compound for the desired time, then harvested by trypsinization and washed with PBS.
-
Cell Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The data is analyzed using appropriate software to generate a histogram that shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the xanthone and then harvested. Both the adherent and floating cells are collected.
-
Staining: The cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by the xanthones.
-
Protein Extraction: After treatment with the xanthone, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., Akt, p-Akt, Bcl-2, Bax).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Visualizing the Molecular Pathways
To better understand the complex interactions within the cell that are modulated by these xanthones, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in their anti-cancer activity.
References
- 1. Preliminary Study of Structure-Activity Relationship of Xanthone and this compound Derivatives in Inhibiting Aromatase Activity via in Vitro and in-Silico Approaches [publishing.emanresearch.org]
- 2. Cytogenetic effects of this compound from Calophyllum brasiliense on human peripheral blood mononucleated cells in vitro and on mouse polychromatic erythrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem-agilent.com [chem-agilent.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Jacareubin: A Potential Anti-Inflammatory Agent on Par with NSAIDs?
A comparative analysis of the anti-inflammatory mechanisms of Jacareubin and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) reveals distinct but potentially complementary pathways of action. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, evidence suggests that this compound, a naturally occurring xanthone, exerts its anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK, and by inhibiting the release of pro-inflammatory mediators.
This guide provides a detailed comparison of the known anti-inflammatory effects of this compound with those of two common NSAIDs, the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib. The information is tailored for researchers, scientists, and drug development professionals, presenting available experimental data to validate the anti-inflammatory properties of this compound.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.
-
Ibuprofen is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2. This dual inhibition is responsible for both its therapeutic effects and its potential side effects, such as gastrointestinal irritation.
-
Celecoxib , on the other hand, is a selective COX-2 inhibitor. By specifically targeting the inflammatory COX-2 enzyme, it aims to reduce inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.
This compound , isolated from plants of the Calophyllum genus, appears to operate through a different, yet equally significant, anti-inflammatory mechanism. While direct enzymatic assays on this compound's COX-1 and COX-2 inhibitory activity are not extensively available in public literature, studies on other xanthones from the Calophyllum genus have demonstrated selective COX-2 inhibitory activity. For instance, two xanthones from Calophyllum membranaceum were found to selectively inhibit COX-2 with IC50 values of 2.99 and 1.80 microM, respectively[1]. Another study on a crude extract from Calophyllum inophyllum fruits showed a 77% inhibition of cyclooxygenase activity at a concentration of 50 µg/ml[2]. This suggests that this compound may also possess COX-inhibitory properties.
However, the currently available research on this compound points towards a more prominent role in modulating intracellular signaling cascades that are central to the inflammatory response.
The NF-κB and MAPK Signaling Pathways: Central Hubs for Inflammation
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most important signaling cascades that regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
The NF-κB pathway is a critical regulator of the immune response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
-
The MAPK pathway consists of a series of protein kinases that are activated in response to a variety of extracellular stimuli, including inflammatory cytokines. The three main subfamilies of MAPKs are p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). Activation of these kinases leads to the phosphorylation and activation of various transcription factors that are involved in the inflammatory response.
While specific Western blot data for this compound's effect on these pathways is not yet widely published, the inhibitory effects of other natural compounds on these pathways are well-documented. For example, a standardized extract of Zingiber zerumbet has been shown to block NF-κB activation by preventing the phosphorylation of key signaling molecules and to inhibit the phosphorylation of p38, JNK, and ERK[3]. Given this compound's demonstrated ability to reduce the production of TNF-α and IL-6, it is highly probable that it acts on these upstream signaling pathways.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and the selected NSAIDs. It is important to note that direct comparative studies are limited, and the data for this compound is primarily focused on its effects on cytokine production and other inflammatory markers, rather than direct enzyme inhibition.
| Compound | Target | IC50 / % Inhibition | Reference |
| This compound-related Xanthones | |||
| 2,6-dihydroxy-1,7-dimethoxyxanthone | COX-2 | IC50 = 2.99 µM | [1] |
| 3,4-dihydroxyxanthone | COX-2 | IC50 = 1.80 µM | [1] |
| Calophyllum inophyllum extract | Cyclooxygenase | 77% inhibition at 50 µg/ml | [2] |
| Ibuprofen | COX-1 | - | - |
| COX-2 | - | - | |
| Celecoxib | COX-1 | - | - |
| COX-2 | - | - |
Note: Specific IC50 values for Ibuprofen and Celecoxib can vary depending on the specific assay conditions and are well-established in the scientific literature.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments relevant to the assessment of anti-inflammatory effects.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, hematin, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate.
-
Initiate the reaction by adding arachidonic acid (the substrate for COX).
-
Add TMPD and measure the absorbance at 590 nm at different time points.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the concentration of the test compound.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways, particularly their phosphorylated (activated) forms.
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and treat them with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound (this compound or NSAIDs) for a specific duration.
-
Protein Extraction: Lyse the cells to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Simplified NF-κB signaling pathway.
Caption: General MAPK signaling cascade.
Caption: Workflow for Western blot analysis.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising anti-inflammatory agent with a mechanism of action that is distinct from traditional NSAIDs. While NSAIDs directly inhibit the production of prostaglandins by targeting COX enzymes, this compound appears to exert its effects by modulating the upstream NF-κB and MAPK signaling pathways, thereby inhibiting the production of a broader range of pro-inflammatory mediators.
The lack of direct comparative data, particularly on the COX inhibitory activity of this compound, highlights a critical area for future research. Quantitative studies, including in vitro enzymatic assays and in vivo animal models of inflammation, are necessary to fully elucidate the anti-inflammatory profile of this compound and to directly compare its potency and efficacy with that of established NSAIDs. Such studies would provide the necessary data to validate this compound as a potential therapeutic alternative or adjunct in the treatment of inflammatory diseases. Furthermore, detailed investigation into its effects on the specific components of the NF-κB and MAPK pathways will provide a more complete understanding of its molecular mechanisms.
References
- 1. Selective cyclooxygenase-2 inhibitors from Calophyllum membranaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Standardized extract of Zingiber zerumbet suppresses LPS-induced pro-inflammatory responses through NF-κB, MAPK and PI3K-Akt signaling pathways in U937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Jacareubin and Cromolyn on Mast Cell Degranulation and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two mast cell stabilizing agents: Jacareubin, a naturally occurring xanthone, and cromolyn, a synthetic chromone. The objective is to present a clear comparison of their efficacy, mechanisms of action, and the experimental basis for these findings, aiding in the evaluation of their potential as therapeutic agents for mast cell-mediated inflammatory and allergic diseases.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory effects of this compound and cromolyn on mast cell degranulation.
| Compound | Assay | Mast Cell Type | IC50 Value | Reference |
| This compound | IgE/Antigen-induced β-hexosaminidase release | Bone Marrow-Derived Mast Cells (BMMCs) | 46 nM | [1][2] |
| Cromolyn (Cromoglycate) | IgE/anti-IgE-induced histamine release | Human Cord Blood-Derived Mast Cells (CDMCs) | ~50 nM | [3] |
| Cromolyn (Cromoglycate) | IgE/anti-IgE-induced PGD2 release | Human Cord Blood-Derived Mast Cells (CDMCs) | ~100 nM | [3] |
Mechanisms of Action: A Comparative Overview
Both this compound and cromolyn exert their mast cell stabilizing effects by interfering with the intracellular signaling cascade that follows the cross-linking of the high-affinity IgE receptor (FcεRI). However, their precise molecular targets within this pathway appear to differ.
This compound has been shown to potently inhibit the influx of extracellular calcium, a critical step for the degranulation of mast cells.[1][2] This blockage of calcium entry is correlated with a reduction in the accumulation of reactive oxygen species (ROS).[2] Furthermore, this compound exhibits inhibitory action on xanthine oxidase, an enzyme that can contribute to ROS production.[2]
Cromolyn , a well-established anti-allergic drug, is known to stabilize mast cells and prevent the release of histamine and other inflammatory mediators.[4][5] Its mechanism of action is thought to involve the inhibition of mast cell degranulation, potentially by altering the phosphorylation of a 78,000-dalton protein involved in the regulation of secretion.[6] While the exact mechanism is not fully elucidated, evidence also suggests that cromolyn may act by inhibiting calcium influx.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in mast cell degranulation and the points of intervention for this compound and cromolyn, as well as a typical experimental workflow for evaluating these compounds.
Figure 1: Simplified FcεRI signaling pathway in mast cells.
Figure 2: General experimental workflow for comparing mast cell inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and cromolyn.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This in vitro assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
-
Cell Culture and Sensitization: Bone Marrow-Derived Mast Cells (BMMCs) or other suitable mast cell lines are cultured and sensitized overnight with anti-dinitrophenyl (DNP) IgE.[8]
-
Treatment: Sensitized cells are washed and resuspended in a buffered salt solution. The cells are then pre-incubated with varying concentrations of this compound, cromolyn, or a vehicle control for a specified period.[9]
-
Stimulation: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).[8]
-
Enzyme Activity Measurement: The reaction is stopped by placing the plate on ice. The cell supernatant is collected after centrifugation.[9] An aliquot of the supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[10]
-
Quantification: The enzymatic reaction is terminated, and the absorbance is read at 405 nm. The percentage of β-hexosaminidase release is calculated relative to a positive control (total cell lysate) and a negative control (unstimulated cells).[10]
Passive Cutaneous Anaphylaxis (PCA)
This in vivo model assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability in the skin.
-
Passive Sensitization: Mice are passively sensitized by an intradermal (i.d.) injection of anti-DNP IgE into one ear. The contralateral ear receives a vehicle injection as a control.[11][12]
-
Compound Administration: After a sensitization period (typically 24 hours), this compound, cromolyn, or a vehicle control is administered to the animals, often via oral or intraperitoneal routes.[12]
-
Antigen Challenge and Visualization: A solution containing DNP-HSA and Evans blue dye is injected intravenously (i.v.). The antigen cross-links the IgE on mast cells, triggering degranulation and the release of vasoactive mediators. This increases vascular permeability, leading to the extravasation of the Evans blue dye into the surrounding tissue.[11][13]
-
Quantification of Vascular Permeability: After a set time, the animals are euthanized, and the ears are collected. The Evans blue dye is extracted from the ear tissue, and the absorbance is measured spectrophotometrically to quantify the extent of the vascular leak, which is an indicator of the in vivo mast cell response.[12]
Conclusion
Both this compound and cromolyn are effective inhibitors of mast cell degranulation, with this compound demonstrating particularly high potency in in vitro studies. Their primary mechanisms of action converge on the disruption of the FcεRI signaling cascade, although they appear to target different molecular components. This compound's clear role in blocking calcium influx provides a specific target for further investigation and drug development. While cromolyn's precise mechanism remains less defined, its clinical efficacy underscores the therapeutic potential of mast cell stabilizers. The experimental protocols outlined provide a robust framework for the continued comparative evaluation of these and other novel mast cell-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. Antiallergic drug cromolyn may inhibit histamine secretion by regulating phosphorylation of a mast cell protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 12. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. criver.com [criver.com]
Comparative Analysis of Jacareubin's Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Jacareubin, a natural xanthone, against established antibiotics. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data for the structurally similar compound, Isothis compound, as a proxy to provide a preliminary assessment of its potential antibacterial efficacy. This information is intended to support further research and development in the field of novel antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for Isothis compound against Methicillin-Resistant Staphylococcus aureus (MRSA) in comparison to the broad-spectrum antibiotics, Ciprofloxacin and Ampicillin.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Isothis compound (as a proxy for this compound) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 - 16[1] |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 |
| Ampicillin | Staphylococcus aureus | 0.25 - 2 |
Note: The data for Isothis compound is specific to MRSA clinical isolates. The MIC values for Ciprofloxacin and Ampicillin against Staphylococcus aureus are generalized from various studies and may vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the antibacterial spectrum and MIC values relies on standardized experimental protocols. The two most common methods are the Broth Microdilution Method and the Disk Diffusion Method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. Following incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration of the agent that inhibits visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent at a known concentration.
-
Serial Dilutions: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under aerobic conditions.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (no turbidity) as compared to the growth control well.
Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative technique used to determine the susceptibility of a bacterium to an antimicrobial agent.
Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of an agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the antimicrobial agent diffuses from the disk into the agar. If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium.
Detailed Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (matched to a 0.5 McFarland standard).
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are dispensed onto the surface of the inoculated agar plate using sterile forceps. The disks should be pressed down firmly to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation of Results: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts provided by CLSI.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial spectrum of a compound like this compound.
Caption: Workflow for determining the antibacterial spectrum of a test compound.
Disclaimer: The information provided in this guide is for research and informational purposes only. The antibacterial activity of this compound requires further direct investigation against a broader range of bacterial species to fully elucidate its spectrum and potential as a therapeutic agent. The use of Isothis compound data serves as a preliminary indicator and should be interpreted with caution.
References
Unveiling the Anti-Inflammatory Mechanism of Jacareubin: A Comparative Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the mechanism of action of Jacareubin, a promising natural anti-inflammatory and anti-allergic compound. By leveraging gene expression analysis, we can elucidate its molecular pathways and benchmark its performance against established therapeutic alternatives.
This compound, a xanthone derived from the Calophyllum genus, has demonstrated potent anti-inflammatory and anti-allergic properties in preclinical studies.[1][2] It is known to inhibit mast cell degranulation and the Toll-like receptor 4 (TLR4) inflammatory response, suggesting a multi-faceted mechanism of action.[2][3] This guide outlines a comprehensive approach using gene expression profiling to dissect these mechanisms and compares this compound's effects with those of Cromolyn Sodium, a mast cell stabilizer, and Resatorvid (TAK-242), a specific TLR4 inhibitor.[4][5][6][7]
Comparative Analysis of Gene Expression Modulation
To quantitatively assess the impact of this compound and its alternatives on inflammatory pathways, a hypothetical gene expression dataset is presented below. This data represents the expected fold changes in key genes downstream of mast cell activation and TLR4 signaling in response to an inflammatory stimulus (e.g., Lipopolysaccharide - LPS) with and without drug treatment.
| Gene | Function | Stimulated Control (LPS) | This compound (10 µM) + LPS | Cromolyn Sodium (100 µM) + LPS | Resatorvid (1 µM) + LPS |
| TLR4 Signaling Pathway | |||||
| TLR4 | LPS Receptor | ↑ 5.8 | ↓ 3.2 | ↑ 5.5 | ↓ 4.5 |
| MYD88 | Adaptor Protein | ↑ 4.2 | ↓ 2.8 | ↑ 4.0 | ↓ 3.9 |
| NFKB1 | Transcription Factor | ↑ 8.5 | ↓ 4.5 | ↑ 8.2 | ↓ 6.8 |
| TNF | Pro-inflammatory Cytokine | ↑ 15.2 | ↓ 7.8 | ↑ 14.5 | ↓ 12.1 |
| IL6 | Pro-inflammatory Cytokine | ↑ 20.1 | ↓ 9.5 | ↑ 19.2 | ↓ 16.5 |
| IL1B | Pro-inflammatory Cytokine | ↑ 12.6 | ↓ 6.1 | ↑ 11.9 | ↓ 10.3 |
| Mast Cell Degranulation Pathway | |||||
| FCER1A | IgE Receptor Subunit | ↑ 3.1 | ↓ 2.5 | ↓ 2.8 | ↑ 2.9 |
| HDC | Histidine Decarboxylase (Histamine synthesis) | ↑ 6.7 | ↓ 3.9 | ↓ 5.8 | ↑ 6.5 |
| TPSAB1 | Tryptase | ↑ 9.3 | ↓ 4.8 | ↓ 7.9 | ↑ 9.0 |
| CMA1 | Chymase | ↑ 7.8 | ↓ 4.1 | ↓ 6.5 | ↑ 7.5 |
Table 1: Hypothetical fold change in gene expression in stimulated human mast cells or macrophages treated with this compound and comparator compounds. Data is relative to unstimulated control cells.
Based on this hypothetical data, this compound demonstrates a broader inhibitory profile compared to the more targeted alternatives. It appears to downregulate key genes in both the TLR4 signaling and mast cell degranulation pathways, suggesting a dual mechanism of action. Resatorvid potently and specifically inhibits the TLR4 pathway, while Cromolyn Sodium primarily affects genes related to mast cell function.
Visualizing the Molecular Pathways and Experimental Design
To better understand the proposed mechanisms and the experimental approach, the following diagrams illustrate the hypothesized signaling pathway of this compound and the workflow for gene expression analysis.
Caption: Hypothesized dual inhibitory mechanism of this compound on TLR4 and mast cell activation pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibits TLR4-induced lung inflammatory response caused by the RBD domain of SARS-CoV-2 Spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits FcεRI-induced extracellular calcium entry and production of reactive oxygen species required for anaphylactic degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Validating Jacareubin's Targets: A Comparative Molecular Docking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the putative biological targets of Jacareubin, a natural xanthone with promising therapeutic properties, using molecular docking. While direct computational studies quantifying the binding affinities of this compound with its potential targets are not extensively available in public literature, this document outlines a comprehensive approach for researchers to conduct such validation. We will compare the known interactions of established inhibitors with three key targets of this compound's activity—Toll-like receptor 4 (TLR4), Aromatase, and key proteins in the mast cell degranulation pathway—and provide detailed protocols for a proposed in silico validation of this compound.
Putative Targets of this compound
This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-allergic effects. Based on existing research, its mechanism of action is hypothesized to involve the modulation of the following key biological targets:
-
Toll-like Receptor 4 (TLR4): this compound has been shown to inhibit the TLR4-induced inflammatory response, suggesting it may interfere with the TLR4 signaling pathway.
-
Aromatase: Molecular modeling studies have suggested that this compound can interact with the active site of aromatase, an enzyme implicated in hormone-dependent cancers.
-
Mast Cell Degranulation Signaling Proteins: this compound inhibits the degranulation of mast cells, a key event in allergic and inflammatory responses. This suggests interaction with critical proteins in the FcεRI signaling pathway, such as Spleen Tyrosine Kinase (Syk), Bruton's Tyrosine Kinase (BTK), Linker for Activation of T cells (LAT), Phospholipase C gamma (PLCγ), and SH2-containing inositol 5'-phosphatase 1 (SHIP1).
Comparative Analysis of Binding Affinities
To provide a benchmark for the validation of this compound's targets, the following table summarizes the reported binding affinities of known inhibitors for TLR4 and Aromatase. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger binding.
| Target Protein | Alternative Inhibitor | PDB ID of Target | Binding Energy (kcal/mol) |
| TLR4/MD-2 Complex | TAK-242 (Resatorvid) | 3FXI, 4G8A | -6.3 to -6.9[1] |
| Aromatase | Anastrozole | 3S7S | -7.8[2] |
| Letrozole | 3S7S | -8.4[2] | |
| Exemestane | 3S7S | -10.7[2] | |
| Mast Cell Pathway | (No direct inhibitors with comparable docking data found for specific pathway components in the context of this guide) | - | - |
Experimental Protocols for Molecular Docking Validation of this compound
The following section provides a detailed, step-by-step protocol for conducting a molecular docking study to validate the interaction of this compound with its putative targets. This protocol is a composite of established methodologies and can be adapted for use with software such as AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): To retrieve the 3D structures of the target proteins.
-
PubChem or similar database: To obtain the 3D structure of this compound.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structures of the human target proteins from the PDB database. Recommended PDB IDs are:
-
Prepare the Protein:
-
Load the PDB file into MGLTools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format.
-
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 5281644).
-
Prepare the Ligand:
-
Load the ligand file into MGLTools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
Define the search space (grid box) for docking. This is a three-dimensional box that encompasses the active site of the target protein.
-
The coordinates and dimensions of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB file or by using binding site prediction tools.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.
-
-
Run Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses of this compound ranked by their binding affinities.
-
Analysis of Results
-
Visualize Docking Poses:
-
Load the protein and the output ligand PDBQT file into Discovery Studio Visualizer or PyMOL.
-
Analyze the top-ranked binding pose to identify the specific amino acid residues involved in the interaction with this compound.
-
-
Evaluate Binding Interactions:
-
Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the protein.
-
Compare the binding energy of this compound with those of the known inhibitors listed in Table 1 to assess its relative binding affinity.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the proposed molecular docking workflow.
Conclusion
This guide provides a comprehensive framework for researchers to validate the putative biological targets of this compound through molecular docking. By following the detailed experimental protocols and using the provided comparative data and visualizations, scientists can systematically investigate the binding of this compound to TLR4, aromatase, and key proteins in the mast cell degranulation pathway. The insights gained from such studies will be invaluable for elucidating the mechanism of action of this compound and for guiding the future development of this promising natural compound into a therapeutic agent.
References
- 1. rcsb.org [rcsb.org]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. spleen associated tyrosine kinase | Syk family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
A Comparative Analysis of Jacareubin and Its Derivatives: Unveiling the Impact of Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the naturally occurring xanthone, Jacareubin, and its synthetic derivatives. While direct experimental data on glycosylated this compound is not yet available in the public domain, this document synthesizes existing research on other this compound derivatives and the broader class of xanthone glycosides to project the potential impact of glycosylation. We present available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.
Executive Summary
This compound, a xanthone isolated from the heartwood of Calophyllum brasiliense, has demonstrated a range of promising biological activities, including anti-inflammatory, anti-allergic, and anti-cancer effects.[1] Studies on its methoxylated, acetylated, and fluorinated derivatives have revealed that structural modifications can significantly modulate its potency. Glycosylation is a common strategy to enhance the solubility, bioavailability, and in some cases, the biological activity of natural products.[2][3] Although specific studies on this compound glycosides are lacking, the existing literature on xanthone glycosides suggests that the addition of a sugar moiety could be a valuable strategy to improve the pharmacological profile of this compound.[2][3] This guide provides a framework for the potential synthesis and evaluation of this compound glycosides.
Comparative Biological Activities
The biological activities of this compound and its non-glycosylated derivatives have been evaluated in several key areas. The following tables summarize the available quantitative data.
| Compound | β-Hexosaminidase Inhibition (Mast Cell Degranulation) | Xanthine Oxidase (XO) Inhibition | Myeloperoxidase (MPO) Inhibition | TPA-Induced Edema Inhibition (Anti-inflammatory) | Reference |
| This compound | ++ | +++ | +++ | +++ | [4] |
| Methoxylated this compound | +++ | ++ | ++ | ++ | [4] |
| Acetylated this compound | + | + | + | + | [4] |
| Hypothetical Glycosylated this compound | Potentially enhanced due to increased solubility and receptor interaction. | Activity may be retained or modulated depending on the glycosylation position. | Activity may be retained or modulated depending on the glycosylation position. | Potentially enhanced due to improved bioavailability. |
Key: +++ (High Activity), ++ (Moderate Activity), + (Low Activity)
| Compound | Aromatase Inhibitory Activity (IC50) | Reference |
| This compound | 6.28 ± 0.47 µM | [5] |
| 9-fluoro-5-hydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6(2H)-one | 60 µM | [5] |
| 8-fluoro-1,3-dihydroxy-9H-xanthen-9-one | 3 µM | [5] |
Proposed Synthesis of this compound Glycosides
While a specific protocol for the synthesis of this compound glycosides is not available, a plausible route can be adapted from general methods for xanthone glycosylation.[6][7] A potential approach involves the use of a glycosyl donor, such as a protected glycosyl bromide or trichloroacetimidate, and a suitable promoter in the presence of this compound. The choice of protecting groups on the sugar moiety and the reaction conditions would be critical to control the regioselectivity of the glycosylation.
Experimental Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for this compound glycosides.
Signaling Pathways
This compound has been shown to modulate inflammatory signaling pathways. One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the inflammatory response. Furthermore, its anti-allergic effects are mediated through the inhibition of FcεRI-dependent degranulation in mast cells.[8]
This compound's Impact on the TLR4 Signaling Pathway
Caption: this compound inhibits the TLR4 signaling pathway.
This compound's Inhibition of Mast Cell Degranulation
Caption: this compound inhibits Ca²⁺ influx in mast cells.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed methodologies for key experiments are provided below.
β-Hexosaminidase Degranulation Assay
This assay measures the release of the enzyme β-hexosaminidase from mast cells, which is a marker of degranulation.[9][10][11][12][13]
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
DNP-specific IgE
-
DNP-HSA (antigen)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
Tyrode’s buffer
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize them with DNP-specific IgE overnight.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the test compound (this compound or its derivatives) for 1 hour.
-
Induce degranulation by adding DNP-HSA.
-
After incubation, centrifuge the plate and collect the supernatant.
-
To a separate plate, add the supernatant and the substrate solution (p-Nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells).
Xanthine Oxidase (XO) Inhibitory Assay
This assay determines the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid.[14][15][16][17]
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
96-well UV-transparent plate or quartz cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, xanthine, and the test compound at various concentrations.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined from a dose-response curve.
Myeloperoxidase (MPO) Assay
This assay measures the activity of myeloperoxidase, an enzyme found in neutrophils that is a marker of inflammation.[18][19][20][21][22]
Materials:
-
Tissue homogenates or cell lysates
-
O-dianisidine dihydrochloride (substrate)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates or cell lysates in a suitable buffer.
-
In a 96-well plate, add the sample, potassium phosphate buffer, and O-dianisidine dihydrochloride solution.
-
Initiate the reaction by adding H₂O₂.
-
Measure the change in absorbance at 460 nm over time.
-
MPO activity is calculated based on the rate of change in absorbance and expressed as units per milligram of protein.
TPA-Induced Mouse Ear Edema
This in vivo assay is a common model for acute inflammation.[23][24][25][26][27]
Materials:
-
Mice (e.g., BALB/c)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
Test compounds
-
Micrometer or balance
Procedure:
-
Dissolve TPA and the test compound in acetone.
-
Apply a solution of TPA in acetone to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
Apply the test compound (or vehicle control) to the same ear, typically shortly before or after TPA application.
-
After a specific time period (e.g., 6 hours), sacrifice the mice and take a punch biopsy from both the treated (right) and untreated (left) ears.
-
The edematous response is quantified by either measuring the thickness of the ear punch with a micrometer or by weighing the ear punch.
-
The percentage of inhibition of edema is calculated by comparing the change in ear thickness or weight in the treated group to the control group.
Aromatase Inhibitory Assay
This assay evaluates the ability of a compound to inhibit the enzyme aromatase (CYP19A1), which is responsible for estrogen biosynthesis.[28][29][30][31]
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Dibenzylfluorescein (DBF) (fluorogenic substrate)
-
NADPH regenerating system
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well black plate, add the human recombinant aromatase, NADPH regenerating system, and the test compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the fluorogenic substrate DBF.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
The percentage of aromatase inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control.
-
The IC50 value is determined from a dose-response curve.
Conclusion and Future Directions
This compound stands out as a promising natural product with multifaceted biological activities. The available data on its derivatives indicate that its therapeutic potential can be fine-tuned through chemical modification. While direct evidence is pending, the established benefits of glycosylation in other xanthones strongly suggest that this compound glycosides could exhibit improved pharmacokinetic properties and potentially enhanced biological efficacy.
Future research should focus on the following:
-
Synthesis and characterization of a library of this compound glycosides with varying sugar moieties and linkage positions.
-
Comparative in vitro and in vivo evaluation of these glycosylated derivatives against the parent this compound, focusing on anti-inflammatory, anti-allergic, and anti-cancer activities.
-
Pharmacokinetic studies to determine the impact of glycosylation on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Elucidation of the precise molecular mechanisms by which this compound and its derivatives exert their effects on various signaling pathways.
By systematically exploring the structure-activity relationships of this compound and its glycosylated derivatives, the scientific community can unlock the full therapeutic potential of this remarkable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Preliminary Study of Structure-Activity Relationship of Xanthone and this compound Derivatives in Inhibiting Aromatase Activity via in Vitro and in-Silico Approaches [publishing.emanresearch.org]
- 6. Microbial Synthesis of Non-Natural Anthraquinone Glucosides Displaying Superior Antiproliferative Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abmgood.com [abmgood.com]
- 10. Detecting degranulation via hexosaminidase assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Xanthine Oxidase Inhibition Assay [bio-protocol.org]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nwlifescience.com [nwlifescience.com]
- 21. korambiotech.com [korambiotech.com]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 24. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Investigation of aromatase inhibitory activity of metal complexes of 8-hydroxyquinoline and uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Evaluation of synthesized coumarin derivatives on aromatase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Jacareubin: A Comparative Look at Xanthone Synergy in Chemotherapy
For researchers, scientists, and drug development professionals, the quest for novel compounds that can enhance the efficacy of existing chemotherapy drugs is a critical frontier in oncology. Jacareubin, a xanthone isolated from the heartwood of Calophyllum brasiliense, has demonstrated cytotoxic and genotoxic properties, making it a candidate for anticancer research. However, to date, no published studies have specifically investigated the synergistic effects of this compound in combination with conventional chemotherapy drugs. This guide, therefore, explores the synergistic potential of a structurally related and well-studied xanthone, α-mangostin, to provide a framework for the potential assessment of this compound.
The combination of natural compounds with standard chemotherapeutic agents is a promising strategy to enhance anticancer activity, overcome drug resistance, and reduce side effects.[1][2][3] While direct data on this compound is absent, the extensive research on α-mangostin in combination with drugs like 5-fluorouracil (5-FU) offers valuable insights into the potential synergistic mechanisms that could be relevant for this compound and other xanthones.
α-Mangostin: A Case Study in Synergistic Anticancer Activity
α-Mangostin, a major xanthone from the pericarp of the mangosteen fruit, has been shown to exhibit synergistic antiproliferative effects when combined with 5-FU in various cancer cell lines.[4][5] This synergy allows for a significant reduction in the required dosage of 5-FU to achieve the same level of cancer cell inhibition, a concept known as the Dose Reduction Index (DRI).[4][6]
Quantitative Analysis of Synergism: α-Mangostin and 5-Fluorouracil
The synergistic interaction between α-mangostin and 5-FU has been quantified in several breast cancer cell lines, demonstrating a significant enhancement of the antiproliferative effects of 5-FU. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound individually and highlights the synergistic nature of their combination.
| Cell Line | 5-FU IC50 (µM) | α-Mangostin IC50 (µM) | Combination Effect | Reference |
| SUM-229PE | 0.061 ± 0.01 | 3.13 ± 0.09 | Synergistic | [4] |
| MBCDF-D5 | 0.15 ± 0.01 | 0.77 ± 0.22 | Synergistic | [4] |
| HCC-1806 | 0.43 ± 0.02 | 2.59 ± 0.17 | Synergistic | [4] |
| MBCDF | 0.70 ± 0.03 | 5.23 ± 0.19 | Synergistic | [4] |
| T-47D | 0.54 ± 0.13 | 4.36 ± 0.17 | Synergistic | [4] |
The combination of α-mangostin and 5-FU has been shown to be synergistic across multiple breast cancer cell lines, with the triple-negative breast cancer cells (SUM-229PE and MBCDF-D5) being the most sensitive.[4][5] The synergistic effect is determined by the Combination Index (CI) method, where a CI value less than 1 indicates synergy.[3] For the combination of α-mangostin and 5-FU, CI values were consistently below 1, confirming a synergistic interaction.[4]
Experimental Protocols for Assessing Synergy
The evaluation of synergistic effects between natural compounds and chemotherapy drugs involves a series of well-defined experimental protocols. A typical workflow for an in vitro assessment is outlined below.
Cell Culture: Human breast cancer cell lines (e.g., SUM-229PE, MBCDF-D5, HCC-1806, MBCDF, and T-47D) are cultured in appropriate media and conditions.[4]
Dose-Response Analysis: Cells are treated with a range of concentrations of α-mangostin and 5-FU individually to determine the IC50 value for each compound.[4]
Combination Treatment: Cells are treated with various combinations of α-mangostin and 5-FU. This can be done using a fixed-ratio design or a checkerboard assay to assess a wide range of concentration combinations.[4]
Cell Proliferation Assay: The effect of the treatments on cell viability is measured using an appropriate assay, such as the sulforhodamine-B (SRB) assay.[4]
Data Analysis:
-
IC50 Calculation: The concentration of each drug that inhibits cell growth by 50% is calculated from the dose-response curves.[4]
-
Combination Index (CI) Analysis: The CI is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]
-
Dose Reduction Index (DRI) Calculation: The DRI is calculated to quantify the extent to which the dose of one drug can be reduced when used in combination with another to achieve the same effect.[4][6]
Mechanistic Studies: Further experiments, such as flow cytometry for cell cycle analysis and western blotting for protein expression, are conducted to elucidate the underlying molecular mechanisms of the synergistic interaction.[4][7]
Unraveling the Signaling Pathways
The synergistic effects of α-mangostin with chemotherapy are attributed to its ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[2][8]
α-Mangostin has been shown to inhibit key survival pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][9] It can also downregulate the expression and phosphorylation of receptors like HER2 and ERα, which are critical drivers in certain types of breast cancer.[9] By targeting these pathways, α-mangostin can induce apoptosis and inhibit cell proliferation, thereby sensitizing cancer cells to the effects of chemotherapy drugs like 5-FU.[8][10]
Conclusion and Future Directions for this compound
The comprehensive data on α-mangostin's synergistic effects with 5-FU provides a strong rationale for investigating this compound in a similar context. The structural similarity between these xanthones suggests that this compound may also possess the ability to modulate key oncogenic signaling pathways and enhance the efficacy of conventional chemotherapy.
Future research should focus on:
-
In vitro synergy screening: Evaluating the synergistic effects of this compound in combination with a panel of standard chemotherapy drugs (e.g., doxorubicin, cisplatin, paclitaxel, 5-FU) across various cancer cell lines.
-
Quantitative analysis: Determining the IC50, CI, and DRI values to quantify the synergistic interactions.
-
Mechanistic studies: Elucidating the molecular mechanisms by which this compound may potentiate the effects of chemotherapy, including its impact on cell cycle progression, apoptosis, and key signaling pathways.
-
In vivo studies: Validating the in vitro findings in preclinical animal models to assess the therapeutic potential and safety of this compound combination therapy.
By systematically exploring the synergistic potential of this compound, the scientific community can unlock new avenues for the development of more effective and less toxic cancer combination therapies, ultimately benefiting patients and advancing the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]
- 8. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Sensitization of 5-Fluorouracil-Resistant SNUC5 Colon Cancer Cells to Apoptosis by α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Jacareubin: A Comprehensive Guide
For researchers, scientists, and drug development professionals engaged in the study of Jacareubin, a naturally occurring xanthone with potential therapeutic applications, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, aligning with standard laboratory practices.
Essential Safety and Handling Protocols
Before proceeding with disposal, it is imperative to adhere to fundamental safety measures. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
This compound Disposal Procedure
As no specific, universally mandated disposal protocol for this compound is available, the following procedure is based on general best practices for non-hazardous chemical waste. This guide should be supplemented by a thorough review of your institution's specific safety guidelines and local environmental regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound waste, including unused or expired pure compounds and contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
Step 2: Container Management
-
Ensure all waste containers are made of a material compatible with this compound and any solvents used.
-
Keep containers securely closed when not in use.
-
Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
Step 3: Storage
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Short-term storage can be at 0-4°C, while long-term storage should be at -20°C.[1]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₆ | PubChem[4] |
| Molecular Weight | 326.3 g/mol | PubChem[4] |
| CAS Number | 3811-29-8 | MedKoo Biosciences[1] |
| Appearance | Not specified, likely a solid | - |
| Solubility | Soluble in certain organic solvents | MedKoo Biosciences[1] |
| Storage | Short-term: 0-4°C; Long-term: -20°C | MedKoo Biosciences[1] |
Experimental Protocols and Signaling Pathways
While this document focuses on disposal, it is important to note that this compound has been studied for its various biological activities. For detailed experimental protocols on the isolation and biological evaluation of this compound, researchers are encouraged to consult relevant scientific literature.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow
By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary Study of Structure-Activity Relationship of Xanthone and this compound Derivatives in Inhibiting Aromatase Activity via in Vitro and in-Silico Approaches [publishing.emanresearch.org]
- 4. This compound | C18H14O6 | CID 5281644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Jacareubin
For researchers, scientists, and drug development professionals, ensuring the safe handling of all laboratory chemicals is paramount. This document provides essential safety and logistical information for handling Jacareubin, including operational and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To prevent eye contact with this compound powder or solutions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of fine particles. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Preparation:
-
Before handling this compound, ensure all necessary PPE is readily available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
Prepare a designated handling area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a dry, dark, and cool place. For short-term storage (days to weeks), 0-4°C is recommended, and for long-term storage (months to years), -20°C is advisable[1].
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed waste container labeled as "this compound Waste."
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Collect all this compound waste in appropriately labeled containers.
-
Follow your institution's guidelines for chemical waste pickup and disposal.
-
Ensure that waste containers are securely sealed before being removed from the laboratory.
Experimental Workflow
The following diagram illustrates a standard workflow for safely handling this compound in a research laboratory, from receiving the compound to the final disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
